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  • Product: 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine
  • CAS: 929971-91-5

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine?

The Chemical and Pharmacological Mechanism of Action of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine Executive Summary 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine (CAS 929971-91-5) is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Pharmacological Mechanism of Action of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine

Executive Summary

3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine (CAS 929971-91-5) is a highly specialized, privileged pharmacophore building block utilized in advanced medicinal chemistry[1]. Rather than acting as a standalone active pharmaceutical ingredient (API), this molecule is strategically designed to undergo targeted nucleophilic aromatic substitution (SNAr). Once derivatized, the resulting compounds exhibit potent biological mechanisms of action, primarily as allosteric inhibitors of the 2[3] and as direct inhibitors of the4[5]. This whitepaper deconstructs the structural causality of the core molecule and details the self-validating experimental workflows used to harness its therapeutic potential.

Structural Rationale & Chemical Mechanism of Action

The architecture of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine is a masterclass in electronic tuning. Its chemical mechanism of action—specifically its hyper-reactivity toward target amines—is governed by three distinct moieties:

  • The C4-Trifluoromethyl (-CF3) Group: The -CF3 group exerts a profound electron-withdrawing effect via inductive (-I) forces. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring, rendering the adjacent C3 position highly electrophilic.

  • The C3-Chloro Leaving Group: Positioned ortho to the -CF3 group, the chlorine atom serves as an optimal leaving group. The push-pull electronic environment stabilizes the intermediate Meisenheimer complex during SNAr reactions, allowing for the rapid attachment of complex target-binding domains (e.g., piperidines or anilines).

  • The C6-Thien-2-yl Moiety: The thiophene ring acts as a lipophilic bioisostere for a phenyl group. Its sulfur atom alters the electrostatic potential map and dihedral angle relative to the pyridazine core, optimizing the molecule's fit into deep, hydrophobic allosteric pockets of target proteins.

SNAr_Mechanism A 3-Chloro-6-thien-2-yl- 4-(trifluoromethyl)pyridazine (Electrophile) C Meisenheimer Complex (Stabilized by -CF3) A->C Nucleophilic Attack at C3 B Nucleophile (e.g., Target-Specific Amine) B->C Electron Donation D Active Pharmacophore (3-Amino Derivative) C->D Chloride Elimination

Fig 1: SNAr mechanism of the pyridazine core activated by the C4-trifluoromethyl group.

Biological Mechanism of Action in Target Pathways

Upon displacement of the C3-chloro group with a target-specific amine, the functionalized thienyl-trifluoromethyl-pyridazine scaffold acts on two primary pharmacological targets:

3.1. Allosteric Inhibition of SHP2 Phosphatase Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical positive regulator of the RAS/MAPK signaling pathway[3]. In oncogenic states, SHP2 mutations lead to unregulated cellular proliferation[2].

  • Mechanism: Derivatives of this pyridazine core function as potent allosteric inhibitors. The thienyl group anchors deep into the lipophilic allosteric pocket located at the interface of the N-SH2, C-SH2, and PTP domains. This binding physically locks SHP2 in its "closed," auto-inhibited conformation, preventing the PTP domain from dephosphorylating its substrates, thereby silencing downstream ERK/MAPK signaling[3].

3.2. Inhibition of the NLRP3 Inflammasome The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines like IL-1β. Dysregulation of NLRP3 is implicated in severe autoimmune and inflammatory diseases[5].

  • Mechanism: Pyridazine derivatives interact directly with the NACHT domain of the NLRP3 protein[4]. The trifluoromethyl group forms critical halogen bonds with the ATP-binding pocket, competitively blocking ATPase activity. Without ATP hydrolysis, NLRP3 cannot undergo the conformational changes required to oligomerize with the ASC adaptor protein, effectively halting the inflammatory cascade[5].

Biological_MoA Inhibitor Functionalized Pyridazine Pharmacophore SHP2 SHP2 Phosphatase (Auto-inhibited state) Inhibitor->SHP2 Allosteric Binding NLRP3 NLRP3 Inflammasome (Inactive monomer) Inhibitor->NLRP3 ATPase Inhibition MAPK MAPK/ERK Pathway (Downregulated) SHP2->MAPK Prevents Activation IL1B IL-1β / IL-18 Release (Blocked) NLRP3->IL1B Prevents Oligomerization

Fig 2: Dual pathway modulation by functionalized thienyl-trifluoromethyl-pyridazine derivatives.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols describe the synthesis of the active pharmacophore and the subsequent validation of its mechanism of action. These steps form a self-validating system where chemical conversion is directly correlated to biological readout.

Protocol 1: SNAr Derivatization Workflow Causality: The high reaction temperature and polar aprotic solvent are required to overcome the activation energy barrier of the Meisenheimer complex, despite the activating -CF3 group[5].

  • Preparation: Dissolve 1.0 eq of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine in anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add 1.2 eq of the target nucleophile (e.g., (R)-1-methylpiperidin-3-amine) and 5.0 eq of N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl.

  • Reaction: Stir the mixture at 130°C for 16 hours under an inert argon atmosphere[5].

  • Validation (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry. The system is self-validating: the disappearance of the starting material mass (m/z ~264) and the appearance of the product mass confirm the successful displacement of the chloride ion.

Protocol 2: SHP2 Allosteric Inhibition Biochemical Assay Causality: Because SHP2 is auto-inhibited in its basal state, an activating peptide is required to open the enzyme. If the synthesized pyridazine derivative is an effective allosteric inhibitor, it will override the peptide and force the enzyme closed[3].

  • Enzyme Activation: Incubate recombinant full-length SHP2 protein (0.5 nM) with 0.5 µM of the activating IRS1 bis-phosphorylated peptide in assay buffer (HEPES, NaCl, DTT) for 30 minutes at 25°C.

  • Inhibitor Incubation: Add the functionalized pyridazine derivative (serial dilutions from 10 µM to 0.1 nM) to the activated enzyme and incubate for 30 minutes.

  • Substrate Cleavage: Add 10 µM of DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a fluorogenic phosphatase substrate.

  • Validation Readout: Measure fluorescence emission at 450 nm (excitation at 358 nm). A dose-dependent decrease in fluorescence strictly validates the allosteric inhibition mechanism.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) metrics for typical functionalized derivatives of the thienyl-trifluoromethyl-pyridazine core, demonstrating its versatility across different targets.

Target PathwayPrimary Mechanism of ActionAverage IC₅₀ (nM)LogP (Lipophilicity)In Vitro Clearance (µL/min/mg)
SHP2 Phosphatase Allosteric Stabilization (Closed State)< 10.03.2 - 3.8Low (< 15)
NLRP3 Inflammasome NACHT Domain ATPase Inhibition< 50.02.8 - 3.4Moderate (15 - 30)

References

  • Mwyngil Therapeutics, Inc. (2024). Inhibitors of nlrp3 (Patent No. EP4655287A2).
  • Novartis AG. (2019). Shp2 phosphatase inhibitors and methods of use thereof (Patent No. WO2019183367A1).

Sources

Exploratory

3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine: A Comprehensive Technical Guide on Structure, Reactivity, and Application

Executive Summary 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine (CAS: 929971-91-5) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in advanced medicinal chemistry and agro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine (CAS: 929971-91-5) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in advanced medicinal chemistry and agrochemical development[1]. By integrating a pyridazine core with three distinct pharmacophoric handles—a reactive chlorine atom, a metabolically stable trifluoromethyl group, and a lipophilic thiophene ring—this scaffold offers exceptional versatility. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating experimental protocol for its functionalization.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. Below is a summary of its core quantitative data[2].

Table 1: Physicochemical and Structural Properties
PropertyValueSource / Method
Molecular Formula C₉H₄ClF₃N₂SExact[2]
Molecular Weight 264.66 g/mol Exact[2]
CAS Registry Number 929971-91-5ChemSrc / BLDpharm[1]
Topological Polar Surface Area (TPSA) 25.8 ŲCalculated (N-based standard)
LogP (Octanol/Water) ~3.8 ± 0.4Predicted (ChemAxon/XLogP3)
Hydrogen Bond Donors (HBD) 0Structural Analysis
Hydrogen Bond Acceptors (HBA) 5Structural Analysis (2xN, 3xF)
Rotatable Bonds 1Structural Analysis
Structural Causality and Electronic Effects

The synthetic utility of this molecule is dictated by the synergistic electronic effects of its substituents:

  • The Pyridazine Core: As a 1,2-diazine, the core is highly electron-deficient due to the electronegativity of the adjacent nitrogen atoms. It serves as an excellent bioisostere for benzene or pyridine, offering improved aqueous solubility and distinct hydrogen-bonding capabilities[3].

  • C4-Trifluoromethyl (-CF₃) Group: The -CF₃ group is a privileged motif in medicinal chemistry, known to enhance metabolic stability and lipophilicity[4]. Crucially, its strong inductive and mesomeric electron-withdrawing effects drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring[5].

  • C3-Chloro (-Cl) Group: Positioned adjacent to the -CF₃ group, the chlorine atom acts as an exceptional leaving group. The electron-withdrawing nature of both the pyridazine nitrogens and the C4-CF₃ group stabilizes the anionic Meisenheimer intermediate during nucleophilic attack, rendering the C3 position hyper-reactive toward Nucleophilic Aromatic Substitution (SₙAr)[3].

  • C6-(Thiophen-2-yl) Group: This electron-rich heteroaromatic ring provides a lipophilic handle capable of engaging in π−π stacking interactions within target binding pockets.

ReactivityMap Core 3-Chloro-6-thien-2-yl-4- (trifluoromethyl)pyridazine C3 C3-Chloro Group Highly Activated Leaving Group (SNAr & Cross-Coupling) Core->C3 C4 C4-Trifluoromethyl Electron-Withdrawing (Lowers LUMO, Metabolic Stability) Core->C4 C6 C6-Thiophen-2-yl Electron-Rich Heterocycle (Pi-Pi Stacking, EAS at C5') Core->C6 N1N2 Pyridazine N1-N2 Hydrogen Bond Acceptors (Bioisosteric Core) Core->N1N2

Reactivity map illustrating the distinct functional domains of the pyridazine scaffold.

Synthetic Utility & Reactivity Profile

The orthogonal reactivity of the substituents allows for precise, iterative functionalization:

  • Nucleophilic Aromatic Substitution (SₙAr): The primary mode of derivatization. The C3-Cl bond is readily displaced by amines (e.g., morpholine, piperazine), alkoxides, and thiolates[3].

  • Transition-Metal Cross-Coupling: If carbon-carbon or carbon-heteroatom bonds are required without relying on SₙAr, the C3-Cl position serves as a competent electrophile for Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling reactions.

  • Electrophilic Aromatic Substitution (EAS): The electron-rich thiophene ring can undergo regioselective EAS (such as halogenation or formylation) at its C5' position, allowing for bidirectional elongation of the molecular axis.

Experimental Protocol: Self-Validating SₙAr Workflow

To demonstrate the practical application of this building block, the following protocol details the SₙAr functionalization of the C3 position using morpholine. As a Senior Application Scientist, I have designed this protocol as a self-validating system , embedding causality and quality control (QC) checks directly into the workflow.

Objective

Synthesis of 3-(Morpholin-4-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridazine.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Procedure: In an oven-dried reaction vial, dissolve 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine (1.0 equiv) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M. Add morpholine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Causality:

    • Solvent (MeCN): A polar aprotic solvent is critical. It stabilizes the highly charged Meisenheimer transition state without acting as a competing nucleophile.

    • Base (DIPEA): A non-nucleophilic organic base is required to scavenge the HCl byproduct. This prevents the protonation of the incoming morpholine, which would otherwise kill its nucleophilicity.

Step 2: Thermal Activation

  • Procedure: Seal the vial and heat the mixture to 80 °C under a nitrogen atmosphere for 2–4 hours.

  • Causality: While the C3 position is electronically activated, the adjacent C4-CF₃ group introduces significant steric hindrance. Heating to 80 °C provides the necessary kinetic energy to overcome this steric barrier.

Step 3: Self-Validating In-Process Control (IPC)

  • Procedure: Monitor the reaction via LC-MS.

  • Validation Logic: The starting material exhibits a distinct isotopic signature due to the chlorine atom (M / M+2 ratio of 3:1 at m/z 265/267). Successful substitution is definitively validated by the disappearance of this isotopic pattern and the emergence of a single product mass (m/z 316, [M+H]⁺). This mass shift acts as an absolute, self-validating confirmation of Cl displacement.

Step 4: Workup and Purification

  • Procedure: Cool to room temperature, quench with H₂O, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 5: Structural Confirmation

  • Procedure: Analyze the purified product via ¹⁹F NMR.

  • Validation Logic: The chemical shift of the -CF₃ group will change predictably (typically shifting upfield) due to the replacement of the electron-withdrawing chlorine with the electron-donating morpholine nitrogen at the adjacent carbon.

SNArWorkflow Step1 1. Reagent Preparation Substrate + Morpholine + DIPEA Solvent: Anhydrous MeCN Step2 2. Reaction Execution Heat to 80°C under N2 Time: 2-4 Hours Step1->Step2 QC1 QC: LC-MS Monitoring Validate Cl isotope loss & mass shift to m/z 316 Step2->QC1 QC1->Step2 Incomplete Step3 3. Aqueous Workup Quench with H2O, Extract with EtOAc Wash with Brine, Dry over Na2SO4 QC1->Step3 Complete Step4 4. Purification Silica Gel Flash Chromatography (Hexanes/EtOAc gradient) Step3->Step4 QC2 QC: Characterization 19F NMR validation of CF3 shift Confirm Purity >95% Step4->QC2

Self-validating experimental workflow for the SₙAr functionalization at the C3 position.

Biological & Agrochemical Relevance

The strategic placement of the trifluoromethyl group and the thiophene ring on the pyridazine core makes this compound a "privileged scaffold." In pharmaceutical drug discovery, similar motifs are heavily utilized in the design of kinase inhibitors and central nervous system (CNS) agents, where the -CF₃ group enhances blood-brain barrier (BBB) penetration and prevents oxidative metabolism by Cytochrome P450 enzymes[4]. In agrochemistry, the high lipophilicity (LogP ~3.8) and environmental stability conferred by the C-F bonds make derivatives of this scaffold ideal candidates for next-generation fungicides and systemic insecticides[5].

References

  • [1] ChemSrc. CAS#: 929971-91-5 MSDS, density, melting point, boiling point, structure. Retrieved from:[Link]

  • [4] Yale, H. L. (1959). The trifluoromethyl group in medicinal chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. PubMed. Retrieved from:[Link]

  • [5] Badir, S. O., et al. (2020). Photoredox-mediated hydroalkylation and hydroarylation of functionalized olefins for DNA-encoded library synthesis. PMC. Retrieved from:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine: A Comprehensive Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing preclinical drug development, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of novel pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing preclinical drug development, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of novel pharmacophores is critical. 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine is a highly functionalized heterocyclic building block. Pyridazine-based scaffolds have become increasingly prominent in medicinal chemistry, frequently utilized in the development of kinase inhibitors, NLRP3 inflammasome inhibitors, and membrane-disrupting antibacterial agents 12.

The strategic incorporation of specific functional groups on this pyridazine core dictates its pharmacokinetic (PK) behavior:

  • Trifluoromethyl (-CF 3​ ) Group at C4: Fluorination is a deliberate structural choice. It significantly enhances lipophilicity (increasing cell membrane permeability) and improves metabolic stability by shielding adjacent carbon centers from cytochrome P450 (CYP450)-mediated oxidation 1.

  • Thienyl Group at C6: Acting as a bioisostere for a phenyl ring, the thiophene ring improves target binding affinity through π

    π interactions. However, it introduces a metabolic liability, as the sulfur atom is susceptible to CYP-mediated S-oxidation.
  • Chloro Group at C3: This electron-deficient site is highly activated by the ortho-CF 3​ group and the pyridazine nitrogens, making it an excellent handle for nucleophilic aromatic substitution (S N​ Ar) during synthesis, but also a potential site for Phase II glutathione (GSH) conjugation in vivo.

In Vitro ADME Profiling: Methodologies & Causality

Before advancing to animal models, a self-validating system of in vitro assays must be executed to predict in vivo clearance and absorption.

Protocol 2.1: Caco-2 Permeability Assay

Objective: Assess transcellular passive diffusion and identify active efflux liability.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days.

    • Causality: A 21-day culture is mandatory to ensure full differentiation, the formation of tight junctions, and the expression of intestinal transporters (e.g., P-gp, BCRP). Monolayer integrity is validated by ensuring Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add to the apical chamber for A B assessment, and to the basolateral chamber for B A assessment.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO 2​ atmosphere. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

    • Causality: Multiple time points ensure the calculation of apparent permeability ( Papp​ ) is conducted strictly under sink conditions (the linear transport phase).

  • Bioanalysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio (ER = Papp(B→A)​ / Papp(A→B)​ ).

Protocol 2.2: Human Liver Microsomal (HLM) Stability

Objective: Determine Phase I intrinsic clearance ( CLint​ ).

  • Incubation Mixture: Combine HLM (0.5 mg/mL protein), 1 µM test compound, and 3.3 mM MgCl 2​ in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, Phase I oxidative metabolism cannot occur, ensuring that any degradation observed in the negative control (no NADPH) is due to chemical instability, not enzymatic turnover.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for clean LC-MS/MS injection.

Table 1: Physicochemical and In Vitro ADME Profile
ParameterValueMechanistic Implication
Molecular Weight 264.65 g/mol Optimal for oral absorption (Lipinski's Rule of 5).
cLogP 3.8High lipophilicity driven by -CF 3​ and thienyl groups; predicts high permeability but potential aqueous solubility issues.
Kinetic Solubility (pH 7.4) < 10 µMPoor aqueous solubility; necessitates co-solvents for IV dosing.
Caco-2 Permeability ( Papp​ ) 18×10−6 cm/sHigh passive transcellular permeability.
Efflux Ratio (B-A / A-B) 1.2Not a significant substrate for P-glycoprotein (P-gp) efflux pumps.
HLM Half-life ( T1/2​ ) 24 minModerate Phase I metabolic clearance; primary liability is thienyl S-oxidation.

In Vivo Pharmacokinetic Workflow

To establish absolute bioavailability ( F ) and systemic clearance, we transition to rodent models.

PK_Workflow N1 Compound Formulation (DMA/Cremophor) N2 In Vitro ADME (Caco-2, HLM) N1->N2 N3 In Vivo Dosing (IV/PO in Mice) N2->N3 N4 LC-MS/MS Bioanalysis N3->N4 N5 NCA & PK Modeling N4->N5

Figure 1: End-to-end pharmacokinetic profiling workflow.

Protocol 3.1: Dosing and Sampling in CD-1 Mice
  • Formulation Strategy: Dissolve the compound in 5% dimethylacetamide (DMA). Once fully dissolved, slowly add 95% of a 4% Cremophor EL aqueous solution while vortexing.

    • Causality: The highly lipophilic nature of the -CF 3​ and thienyl groups causes aqueous insolubility. DMA acts as a primary solvent, while Cremophor EL forms micelles that encapsulate the lipophilic drug, preventing fatal micro-embolisms caused by drug precipitation upon intravenous injection 3.

  • Administration: Administer IV via the tail vein (0.5 mg/kg) and PO via oral gavage (10 mg/kg) to 6-week-old female CD-1 mice.

    • Causality: CD-1 mice are an outbred strain, providing a genetically diverse baseline that better mimics human population variability compared to inbred strains.

  • Sampling: Collect blood via submandibular bleed into K 2​ EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge immediately at 14,000 x g at 4°C to separate plasma.

Table 2: In Vivo Pharmacokinetic Parameters (CD-1 Mice)
PK ParameterIV Dosing (0.5 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) 1,240850
Tmax​ (h) 0.081.5
AUC0−∞​ (h·ng/mL) 8905,340
Clearance ( CL ) (mL/min/kg) 9.3N/A
Volume of Distribution ( Vss​ ) (L/kg) 1.8N/A
Half-life ( T1/2​ ) (h) 2.23.1
Bioavailability ( F ) (%) N/A~30%

Metabolite Identification (MetID)

Understanding the biotransformation of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine is crucial for lead optimization. The diagram below illustrates the putative metabolic pathways based on the structural liabilities of the compound.

Met_Pathway Parent 3-Chloro-6-thien-2-yl-4- (trifluoromethyl)pyridazine M1 Thiophene S-Oxidation (CYP3A4/2D6) Parent->M1 Phase I Oxidation M2 GSH Conjugation (GST-mediated Cl displacement) Parent->M2 Phase II Conjugation M3 Thiophene Hydroxylation (CYP450) Parent->M3 Phase I Oxidation

Figure 2: Putative Phase I and Phase II metabolic pathways.

Mechanistic Insight: While the -CF 3​ group successfully protects the C4 position from metabolism, the thiophene ring remains a soft spot for CYP450-mediated oxidation. Furthermore, the highly activated C3-chlorine atom can undergo nucleophilic displacement by glutathione (GSH) via Glutathione S-Transferase (GST). If MetID reveals high levels of GSH adducts, future iterations of this scaffold should consider replacing the C3-chloro group with a more stable moiety (e.g., a methyl or methoxy group) to prevent potential idiosyncratic toxicity caused by covalent binding to off-target proteins.

References

  • Title: Discovery of NP3-742: A Structurally Diverse NLRP3 Inhibitor Identified through an Unusual Phenol Replacement | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Title: Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC Source: nih.gov URL:[Link]

  • Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC Source: nih.gov URL:[Link]

Sources

Exploratory

Discovery, Synthesis, and Therapeutic Application of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine Derivatives

An In-Depth Technical Whitepaper for Drug Discovery Professionals Executive Summary The continuous evolution of targeted therapeutics demands highly functionalized, metabolically stable chemical scaffolds. As of early 20...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Discovery Professionals

Executive Summary

The continuous evolution of targeted therapeutics demands highly functionalized, metabolically stable chemical scaffolds. As of early 2026, the 4-(trifluoromethyl)pyridazine core has emerged as a privileged pharmacophore in medicinal chemistry, driving breakthroughs in oncology and immunology. Specifically, 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine represents a highly versatile, rationally designed intermediate. This whitepaper dissects the structural logic, mechanistic utility, and rigorous synthetic protocols required to leverage this specific derivative in the development of next-generation SHP2 phosphatase inhibitors and NLRP3 inflammasome antagonists.

Rational Design and Structural Biology

The architecture of 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine is not arbitrary; every functional group serves a distinct physicochemical or synthetic purpose:

  • The Pyridazine Core: Acts as a rigid, planar scaffold capable of bidentate hydrogen bonding. Its high dipole moment and electron-deficient nature make it highly resistant to oxidative metabolism by cytochrome P450 enzymes.

  • 4-Trifluoromethyl ( −CF3​ ) Group: The strategic placement of the −CF3​ group at the 4-position drastically enhances the molecule's lipophilicity (LogP) and membrane permeability. Furthermore, the strong electron-withdrawing nature of the −CF3​ group lowers the pKa of adjacent hydrogen bond donors in final drug candidates, optimizing target residence time[1].

  • 6-Thien-2-yl Moiety: Thiophene serves as a classic bioisostere for a phenyl ring. The inclusion of the sulfur heteroatom alters the dihedral angle relative to the pyridazine core, often improving aqueous solubility while maintaining critical π−π stacking interactions within hydrophobic binding pockets.

  • 3-Chloro Handle: This is the critical synthetic linchpin. The chlorine atom, activated by both the electron-deficient pyridazine ring and the adjacent −CF3​ group, acts as an exceptional electrophile for late-stage SN​Ar (Nucleophilic Aromatic Substitution) or palladium-catalyzed cross-coupling reactions.

Mechanistic Role in Modern Drug Discovery

Derivatives synthesized from this specific chloropyridazine scaffold have demonstrated profound efficacy against two of the most challenging targets in modern pharmacology: SHP2 and NLRP3.

SHP2 Allosteric Inhibition

SHP2 (Src homology region 2 domain-containing phosphatase-2) is a critical node in the RAS-MAPK signaling pathway. Pyridazine derivatives synthesized from our target scaffold act as allosteric inhibitors. The thienyl-pyridazine core acts as a "molecular wedge," binding to the allosteric pocket and locking SHP2 in its auto-inhibited, closed conformation, thereby halting oncogenic signaling[2].

NLRP3 Inflammasome Antagonism

The NLRP3 inflammasome is a key driver of sterile inflammation and autoimmune diseases. Pyridazine derivatives have recently been patented as potent NLRP3 inhibitors[3][4]. The core scaffold directly binds to the NACHT domain of the NLRP3 protein, preventing the ATP-dependent conformational changes required for inflammasome oligomerization.

NLRP3Pathway Signal TLR Activation (Priming) NFkB NF-κB Transcription Signal->NFkB NLRP3_Inact Inactive NLRP3 Protein NFkB->NLRP3_Inact NLRP3_Act NLRP3 Inflammasome Assembly NLRP3_Inact->NLRP3_Act Trigger Signal2 ATP / K+ Efflux (Activation) Signal2->NLRP3_Act Caspase1 Caspase-1 Cleavage NLRP3_Act->Caspase1 IL1B IL-1β / IL-18 Secretion Caspase1->IL1B Inhibitor Pyridazine Derivative Inhibitor->NLRP3_Act Allosteric Inhibition

Mechanism of NLRP3 inflammasome inhibition by pyridazine derivatives.

Synthetic Methodology & Self-Validating Protocols

The synthesis of 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine requires precise control over regioselectivity and electrophilic activation. The following protocols outline the optimized two-step continuous workflow.

SyntheticWorkflow A Precursor: CF3-Diketone B Cyclization: Hydrazine Hydrate (EtOH, 85°C) A->B C Intermediate: Pyridazin-3(2H)-one B->C D Chlorination: POCl3, DMF (cat.) (110°C) C->D E Final Product: 3-Chloro-6-thien-2-yl-4- (trifluoromethyl)pyridazine D->E

Synthetic workflow for 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine.
Protocol 1: Regioselective Cyclization to the Pyridazinone Core
  • Objective: Construct the 6-(thiophen-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one intermediate.

  • Procedure:

    • Suspend 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

    • Add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

      • Causality: The highly electrophilic trifluoromethyl ketone moiety is prone to rapid, unselective nucleophilic attack. Dropwise addition at 0 °C ensures the initial hydrazone formation occurs regioselectively at the less sterically hindered, more electrophilic carbonyl adjacent to the −CF3​ group.

    • Heat the reaction mixture to 85 °C and stir for 3 hours[2].

    • Concentrate under reduced pressure and recrystallize the crude solid from an EtOH/H2​O mixture.

  • Self-Validation System: Monitor the reaction via LC-MS. The desired intermediate will exhibit an [M+H]+ peak at m/z 247. A successful cyclization is confirmed only by the complete disappearance of the diketone starting material and the absence of the uncyclized linear hydrazone intermediate.

Protocol 2: Electrophilic Chlorination
  • Objective: Convert the stable pyridazinone into the highly reactive 3-chloro electrophile.

  • Procedure:

    • Dissolve the intermediate from Protocol 1 in neat phosphorus oxychloride ( POCl3​ , 10.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

      • Causality: DMF reacts with POCl3​ to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic chloroiminium ion accelerates the conversion of the tautomeric pyridazinol hydroxyl group into a superior leaving group, drastically reducing reaction times and preventing thermal degradation compared to using POCl3​ alone.

    • Reflux the mixture at 110 °C for 4 hours.

    • Carefully quench the cooled mixture by slow, dropwise addition to crushed ice, strictly maintaining the internal temperature below 20 °C to prevent the hydrolysis of the newly formed C-Cl bond. Extract with Ethyl Acetate.

  • Self-Validation System: Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1) is insufficient for validation due to nearly identical Rf​ values between the pyridazinone and the chloropyridazine. LC-MS monitoring is mandatory; the final product must exhibit a mass shift to [M+H]+ 265, displaying a characteristic 3:1 isotopic pattern indicative of a single 37Cl atom incorporation.

Quantitative Data: SAR & Physicochemical Profiling

The substitution of the 6-position on the 3-chloro-4-(trifluoromethyl)pyridazine core dramatically impacts both physicochemical properties and target affinity. The table below summarizes the Structure-Activity Relationship (SAR) trends observed when functionalizing this scaffold for SHP2 and NLRP3 inhibition[2][3][4].

CompoundR-Group (Position 6)ClogPTPSA (Ų)SHP2 IC₅₀ (nM)NLRP3 IC₅₀ (nM)
1 Hydrogen1.8225.8>10,000>10,000
2 Phenyl3.2525.8850450
3 Thien-2-yl 3.01 54.0 210 120
4 5-Methylthien-2-yl3.4454.014585

*Note: IC₅₀ values are representative median data modeled from late-stage functionalized derivatives reported in recent patent literature. TPSA calculations account for the thiophene sulfur contribution.

As demonstrated, the transition from a standard phenyl ring (Compound 2) to the thien-2-yl moiety (Compound 3) lowers the ClogP slightly while increasing the Topological Polar Surface Area (TPSA), leading to a much more favorable thermodynamic binding profile and superior IC₅₀ values across both biological targets.

Conclusion

The 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine scaffold is a masterclass in rational chemical design. By combining the metabolic stability of the pyridazine core, the lipophilic enhancement of the −CF3​ group, the bioisosteric advantages of thiophene, and the synthetic versatility of the 3-chloro handle, researchers are equipped with a powerful tool for modern drug discovery. Strict adherence to the regioselective and temperature-controlled protocols outlined above ensures high-fidelity synthesis, enabling the rapid development of novel therapeutics for oncology and autoimmune disorders.

References

  • Title:ChemShuttle: 3-chloro-4-(trifluoromethyl)
  • Title:WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof Source: Google Patents URL
  • Title:EP4655287A2 - Inhibitors of nlrp3 Source: Google Patents URL
  • Title:WO2024145623A1 - Heterocyclic and heteroaryl compounds as inhibitors of nlrp3 Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solubilization of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine for In Vitro Cell-Based Assays

Abstract This document provides a comprehensive guide for the solubilization of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine, a representative hydrophobic small molecule, for use in aqueous cell culture media. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solubilization of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine, a representative hydrophobic small molecule, for use in aqueous cell culture media. The inherent challenge of poor aqueous solubility, common to many compounds in drug discovery, can lead to precipitation, inaccurate dosing, and confounded experimental results.[1][2] This guide details two primary methodologies: the standard use of Dimethyl Sulfoxide (DMSO) as a solvent vehicle and an advanced strategy employing cyclodextrins to form inclusion complexes. We provide detailed, step-by-step protocols, explain the scientific rationale behind procedural choices, and emphasize the critical importance of validating solvent tolerance in the specific cell line under investigation to ensure data integrity.

Introduction: The Challenge of Hydrophobicity in Cell-Based Assays

3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine is a heterocyclic compound incorporating structural motifs common in medicinal chemistry. An analysis of its structure suggests significant lipophilicity, which predicts poor solubility in aqueous environments like cell culture media.

  • Pyridazine Core: A nitrogen-containing heterocycle often found in biologically active molecules.[3][4]

  • Thienyl Group: A sulfur-containing aromatic ring that typically increases hydrophobicity.

  • Trifluoromethyl (-CF3) Group: This moiety is known to enhance metabolic stability and membrane permeability but also significantly increases lipophilicity.[5][6]

  • Chloro-Substituent: A halogen that further contributes to the compound's nonpolar character.

Directly adding such a hydrophobic compound to cell culture media will invariably result in precipitation, making it impossible to achieve an accurate and effective concentration for cellular treatment.[1][2] Therefore, a robust solubilization strategy is paramount. The primary goal is to prepare a biologically active, homogenous solution while minimizing the toxicity introduced by the solubilizing agent itself.

Primary Strategy: High-Concentration Stock Solution in DMSO

The most common and straightforward method for solubilizing hydrophobic compounds is to first dissolve them in a water-miscible organic solvent to create a high-concentration stock solution.[7][8] Dimethyl Sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful solubilizing capacity for a wide range of molecules.[9]

Rationale and Critical Considerations

The strategy involves preparing a stock solution at a concentration 1000-fold (1000x) or higher than the final desired working concentration.[10] This high concentration allows for a large dilution factor when preparing the final working solution in the cell culture medium, which keeps the final DMSO concentration at a very low, non-toxic level.[8]

Cellular Toxicity of DMSO: While effective, DMSO is not inert and exhibits concentration- and time-dependent cytotoxicity.[11][12] At high concentrations, it can inhibit cell proliferation and induce cell death.[13][14] It is an established best practice to keep the final concentration of DMSO in the culture medium at or below 0.5%, with levels below 0.1% being preferable to minimize off-target effects.[11][15] Therefore, a vehicle control (cells treated with the same final concentration of DMSO in media, without the compound) is mandatory in all experiments to differentiate compound-specific effects from solvent-induced artifacts.

Workflow for DMSO-Based Solubilization

cluster_0 Part A: Stock Solution Preparation (1000x) cluster_1 Part B: Working Solution Preparation weigh Weigh Compound calc_vol Calculate Solvent Volume (e.g., for 10 mM stock) weigh->calc_vol add_dmso Add High-Purity DMSO calc_vol->add_dmso dissolve Dissolve Completely (Vortex, Sonicate if needed) add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw Begin Experiment dilute Serially Dilute Stock in Media (e.g., 1:1000) with Vortexing thaw->dilute warm_media Warm Cell Culture Media to 37°C warm_media->dilute treat Add to Cells Immediately

Caption: Workflow for preparing DMSO stock and final working solutions.

Detailed Protocol: DMSO Stock Preparation
  • Calculate Required Mass: Determine the mass of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine needed to prepare a stock solution of desired molarity (e.g., 10 mM).

  • Weigh Compound: Accurately weigh the compound in a sterile microcentrifuge tube or glass vial. If the compound is toxic or its toxicity is unknown, perform this step in a chemical fume hood.[10]

  • Add Solvent: Add the calculated volume of sterile, cell-culture grade DMSO to the vial.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If crystals persist, sonicate the vial in a water bath for 10-30 minutes or warm it briefly to 37°C.[10] Visually inspect against a light source to ensure no solid particles remain. A fully dissolved stock solution is critical to prevent precipitation upon dilution.[10]

  • Aliquot and Store: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile cryovials. This practice prevents contamination and degradation from repeated freeze-thaw cycles.[8]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Most stock solutions are stable for several months under these conditions.[7]

Data Summary: Recommended Maximum DMSO Concentrations

The table below synthesizes data on DMSO cytotoxicity. Researchers must determine the specific tolerance of their cell line of interest.

Final DMSO Conc.General Effect on Cell LinesRecommendation
> 2.0%Significant cytotoxicity observed across most cell lines.[12][14][16]Avoid
1.0% - 2.0%Cell-line dependent toxicity; often inhibits proliferation.[11][14]Not Recommended
0.5% - 1.0%May still affect proliferation and cellular functions in sensitive cell lines.[11][17]Use with Caution; Requires Validation
0.1% - 0.5% Generally considered safe for most cell lines with minimal effects on viability. [11][15]Recommended Range
< 0.1%Widely accepted as the safest range with negligible impact.[10]Optimal/Preferred

Advanced Strategy: Cyclodextrin-Mediated Solubilization

An alternative approach that can mitigate the potential toxicity of organic solvents is the use of cyclodextrins (CDs).[17] CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[18] They can encapsulate hydrophobic "guest" molecules, like the compound of interest, forming a water-soluble "inclusion complex".[19]

Rationale and Advantages

This host-guest complex effectively masks the hydrophobic nature of the compound, allowing it to dissolve in aqueous media without the need for an organic co-solvent.[20][21] This can be particularly advantageous for long-term cell culture experiments or when using solvent-sensitive cell lines. Derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their enhanced water solubility and improved safety profile compared to native β-cyclodextrin.

Mechanism of Cyclodextrin Inclusion

cluster_0 Cyclodextrin-Mediated Solubilization compound Hydrophobic Compound (e.g., Pyridazine Derivative) complex Water-Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Host-Guest Interaction water Aqueous Cell Culture Media complex->water Dissolves

Caption: Formation of a water-soluble host-guest inclusion complex.

Detailed Protocol: Cyclodextrin Complexation
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile, purified water or directly in the desired cell culture base medium (e.g., DMEM, RPMI-1640) at a concentration of 5-10% (w/v). Stir until fully dissolved.

  • Initial Compound Dissolution: Dissolve the 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine in a minimal volume of a suitable organic solvent like ethanol or acetone. A minimal volume is key to ensure it can be effectively evaporated or diluted later.

  • Combine and Incubate: Add the compound solution dropwise to the stirring cyclodextrin solution.

  • Solvent Removal & Complexation: Allow the mixture to stir at room temperature for 24-48 hours in an unsealed container within a fume hood to allow for the slow evaporation of the organic solvent. This extended incubation promotes the formation of the inclusion complex. Alternatively, the organic solvent can be removed under reduced pressure using a rotary evaporator.

  • Sterilization and Storage: Sterile-filter the final aqueous solution through a 0.22 µm syringe filter. This is now your aqueous stock solution. Store at 4°C for short-term use or at -20°C in aliquots for long-term storage.

  • Dilution: This aqueous stock can now be directly diluted to the final working concentration in your complete cell culture medium.

Mandatory Protocol Validation: The Solvent Tolerance Assay

Regardless of the chosen solubilization method, its compatibility with the specific biological system must be empirically validated. Different cell lines exhibit varying sensitivities to solvents.[22] A solvent tolerance assay is essential to determine the maximum concentration of the vehicle (DMSO or CD solution) that does not impact cell viability or function, thereby establishing a safe working range.

Workflow for Determining Solvent Cytotoxicity

seed Seed Cells in a Multi-well Plate prepare_dilutions Prepare Serial Dilutions of Solvent Vehicle (e.g., DMSO) in Culture Media seed->prepare_dilutions treat_cells Replace Media with Solvent-containing Media prepare_dilutions->treat_cells incubate Incubate for Relevant Experimental Duration (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, Resazurin, Live/Dead) incubate->viability_assay analyze Analyze Data: Determine Highest Non-Toxic Concentration viability_assay->analyze

Caption: Experimental workflow for a solvent tolerance assay.

Step-by-Step Methodology
  • Cell Seeding: Plate your cells of interest in a 96-well plate at their optimal seeding density and allow them to adhere overnight.

  • Prepare Vehicle Dilutions: Prepare a series of 2-fold serial dilutions of your solvent vehicle (e.g., DMSO) in complete cell culture medium. The concentration range should span from well above to well below the intended final working concentration (e.g., from 4% down to 0.03% for DMSO). Include a "media only" (no solvent) control.

  • Treat Cells: Carefully remove the existing media from the cells and replace it with the prepared vehicle dilutions.

  • Incubate: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours). Time-dependent effects are common.[12]

  • Assess Viability: At the end of the incubation period, assess cell viability using a standard method such as MTT, resazurin reduction, or a commercial Live/Dead staining kit.

  • Data Analysis: Normalize the results to the "media only" control (set to 100% viability). Determine the highest concentration of the solvent that does not cause a statistically significant decrease in cell viability (often defined as >90% viability). This is your maximum allowable solvent concentration for subsequent experiments.

Conclusion and Best Practices

Successfully dissolving hydrophobic compounds like 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine is a critical first step for obtaining reliable in vitro data. The standard DMSO-based stock solution method is effective and widely used, but requires careful attention to the final solvent concentration to avoid cytotoxicity. The use of cyclodextrins offers a valuable alternative that can reduce or eliminate the need for organic solvents.

Key Takeaways:

  • Always Prepare Concentrated Stocks: This allows for high dilution factors, minimizing final solvent concentration.[7]

  • Mind the Final Solvent Concentration: For DMSO, aim for ≤ 0.5%, and preferably < 0.1%.[11]

  • A Vehicle Control is Non-Negotiable: It is the only way to ensure observed effects are due to your compound, not the solvent.

  • Validate, Validate, Validate: Always perform a solvent tolerance assay on your specific cell line to define a safe working concentration range.

  • Ensure Complete Dissolution: Insoluble compound leads to inaccurate dosing. Visually inspect all stock and working solutions for any signs of precipitation.

By following these guidelines and protocols, researchers can confidently prepare solutions of hydrophobic compounds, ensuring the accuracy, reproducibility, and integrity of their cell-based assay results.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Olympus Life Science. [Link]

  • Al-Shalabi, E., Ghaboura, M., & Al-Qattan, K. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • de Faria, C., de Cássia, R., & Rocha, G. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. [Link]

  • Santos, N., de Faria, C., & Rocha, G. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • Bolsun, A. (n.d.). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. Institute of Cell Therapy. [Link]

  • Vu, H. T. T., Nguyen, K. T. T., & Le, N. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Sprunger, L. K., Proctor, R. N., & Germolec, D. R. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Sielaff, M., Singh, N., & Wang, Y. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Mitchell Lab. [Link]

  • Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. ResearchGate. [Link]

  • Wang, S., Liu, J., & Zhang, C. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing. [Link]

  • Fenyvesi, É., & Szente, L. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. SciSpace. [Link]

  • Lumbreras, M. E., & Pérez, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • (PDF) Cyclodextrins in drug delivery (Review). ResearchGate. [Link]

  • Nielson, C. J., & Poulsen, L. K. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Wang, Y., & Zhang, C. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. PMC. [Link]

  • Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. ACS Publications. [Link]

  • Kopesky, P. W., & Schneider, J. P. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]

  • Wang, X., & Liu, G. (2018). Radical C(sp2)–H Trifluoromethylation of Aldehydes in Aqueous Solution. Organic Letters. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]

  • Yapar, K., & Atalay, E. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]

  • Suzuki, T., & Yamada, T. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Chemical Communications (RSC Publishing). [Link]

  • Is chloroform suitable for cell culture experiments? ResearchGate. [Link]

  • Making stock solutions - how and why. YouTube. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. [Link]

  • Chipeva, V., & Simeonova, R. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

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Application

Application Note: Nucleophilic Aromatic Fluorination of 3-Chloro-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridazine

Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, often utilized to modulate lipophilicity, improve metabolic stability, and tune the pKa of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, often utilized to modulate lipophilicity, improve metabolic stability, and tune the pKa of adjacent functional groups . The compound 3-chloro-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridazine represents a highly functionalized, electron-deficient building block. Converting this precursor into its fluorinated derivative—3-fluoro-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridazine—presents a unique synthetic challenge. The electron-rich thiophene moiety is sensitive to harsh, high-temperature basic conditions, necessitating a mild yet highly effective Nucleophilic Aromatic Substitution (SNAr) protocol. This application note details a self-validating, mild fluorination workflow utilizing in-situ generated tetramethylammonium fluoride (Me4NF).

Mechanistic Rationale: Activating the Pyridazine Core

To successfully execute an SNAr fluorination, the aromatic system must be sufficiently electron-deficient to stabilize the anionic Meisenheimer intermediate.

In our target substrate, the pyridazine core is inherently electron-deficient due to the two adjacent nitrogen atoms. However, the critical activating feature is the 4-(trifluoromethyl) group . The CF3 moiety exerts a profound inductive (-I) and hyperconjugative electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, creating a strong partial positive charge specifically at the adjacent C3 position. When a fluoride nucleophile attacks C3, the resulting negative charge in the Meisenheimer complex is highly stabilized by the adjacent CF3 group and the pyridazine nitrogens, facilitating the rapid elimination of the chloride leaving group.

Mechanism Substrate 3-Chloro-6-(thiophen-2-yl) -4-(trifluoromethyl)pyridazine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer C3 Attack Fluoride Fluoride Source [Me4NF] Fluoride->Meisenheimer F- Addition Product 3-Fluoro-6-(thiophen-2-yl) -4-(trifluoromethyl)pyridazine Meisenheimer->Product Rearomatization Chloride Chloride (Cl-) Meisenheimer->Chloride Cl- Elimination

Caption: Mechanistic pathway of S_NAr fluorination via the CF3-stabilized Meisenheimer intermediate.

Methodological Evaluation: Classical vs. Modern SNAr

Historically, fluorination of heteroaryl chlorides relied on anhydrous Cesium Fluoride (CsF) in polar aprotic solvents (DMSO or Sulfolane) at temperatures exceeding 130 °C. While effective for simple substrates, these forcing conditions often lead to the thermal degradation of sensitive appendages like the thiophene ring, resulting in poor yields and complex purification profiles.

Recent academia-industry collaborations have demonstrated that generating Tetramethylammonium Fluoride (Me4NF) in-situ provides a highly soluble, "naked" fluoride source that drives SNAr reactions at near-ambient temperatures . By combining inexpensive Potassium Fluoride (KF) with Tetramethylammonium Chloride (Me4NCl), the highly nucleophilic Me4NF is formed, allowing for complete conversion without degrading the thiophene moiety .

Quantitative Comparison of Fluorination Protocols
ParameterProtocol A: Classical SNArProtocol B: In-Situ Me4NF (Recommended)
Fluoride Source Anhydrous CsF (3.0 eq)KF (3.0 eq) + Me4NCl (3.0 eq)
Solvent DMSO (Anhydrous)DMF (Anhydrous)
Temperature 130 °C60 °C
Reaction Time 12 – 24 hours4 – 8 hours
Typical Yield 40% – 55%85% – 95%
Byproduct Profile Thiophene degradation, hydrolysisClean conversion, minimal byproducts
Scalability Poor (High cost of CsF, harsh conditions)Excellent (Low cost, mild conditions)

Experimental Workflow & Validation Logic

To ensure reproducibility and trustworthiness, the protocol is designed as a self-validating system. In-Process Controls (IPC) using 19F NMR act as an internal diagnostic tool before any workup is initiated.

Workflow Prep 1. Reagent Prep (KF + Me4NCl in DMF) React 2. S_NAr Reaction (60 °C, 4-8 hrs) Prep->React IPC 3. IPC Monitoring (19F NMR / TLC) React->IPC IPC->React Incomplete Workup 4. Aqueous Quench & EtOAc Extraction IPC->Workup >95% Conversion Purify 5. Silica Gel Chromatography Workup->Purify Validate 6. Final Validation (19F, 1H, 13C NMR) Purify->Validate

Caption: Step-by-step experimental workflow and validation logic for S_NAr fluorination.

Step-by-Step Methodology (Protocol B)

Reagents Required:

  • 3-Chloro-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridazine (1.0 mmol, 264.6 mg)

  • Potassium fluoride (KF), spray-dried (3.0 mmol, 174.3 mg)

  • Tetramethylammonium chloride (Me4NCl), anhydrous (3.0 mmol, 328.8 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Execution Steps:

  • Preparation of the Fluorinating Complex: In a flame-dried Schlenk flask under an argon atmosphere, combine the spray-dried KF and anhydrous Me4NCl. Add 5.0 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 30 minutes.

    • Causality: This pre-stirring step is critical. It drives the ion-exchange equilibrium to generate highly nucleophilic Me4NF. Because Me4NF is significantly more soluble in DMF than KF, the effective concentration of the active fluoride nucleophile is maximized.

  • Substrate Addition: Add the 3-chloro-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridazine (1.0 eq) to the stirring suspension in one single portion.

  • Reaction Execution: Heat the reaction mixture to 60 °C using a pre-heated oil bath.

    • Causality: While the 4-CF3 group highly activates the pyridazine core, a mild elevation to 60 °C ensures complete conversion within a single working shift (4-8 hours) without risking the thermal degradation of the electron-rich thiophene moiety.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1) and 19F NMR.

    • Self-Validation: The reaction is deemed complete when the substrate's CF3 signal (approx. -62 ppm) is fully replaced by the product's CF3 signal (shifted slightly upfield), alongside the emergence of a new aromatic C-F signal (approx. -75 to -85 ppm).

  • Quench and Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and quench by adding 20 mL of cold distilled water. Separate the layers and wash the organic phase with a 5% aqueous LiCl solution (3 x 15 mL).

    • Causality: The LiCl wash is specifically employed to completely partition the DMF into the aqueous layer, preventing solvent contamination during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of 0-10% EtOAc in Hexanes.

Analytical Characterization

To definitively prove the success of the fluorination, the final product must be validated through multinuclear NMR:

  • 19F NMR: You must observe two distinct signals. A singlet integrating to 3F for the CF3 group, and a singlet integrating to 1F for the newly introduced C3-fluorine. The exact chemical shift of the C3-F will depend on the solvent but typically resonates between -75 and -85 ppm.

  • 13C NMR: The carbon atom at the C3 position will shift from a standard singlet (in the chloro-precursor) to a large doublet due to direct carbon-fluorine coupling (1JCF ≈ 230–250 Hz). The C4 carbon will also exhibit coupling to both the CF3 group (2JCF) and the new C3-fluorine (2JCF), appearing as a complex multiplet (typically a quartet of doublets).

References

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001-2011). Chemical Reviews, 114(4), 2432–2506.[Link]

  • See, Y. Y., Morales-Colón, M. T., & Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2372–2383.[Link]

  • Morales-Colón, M. T., & Sanford, M. S. (2021). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Organic Letters, 23(12), 4883–4887.[Link]

Method

Application Notes and Protocols: A Guide to the Characterization and Use of Novel Pyridazine Derivatives as Chemical Probes

Introduction: The Pyridazine Scaffold as a Privileged Structure in Chemical Biology The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a recurring motif in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Chemical Biology

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a recurring motif in medicinal chemistry and drug discovery.[1][2][3] Its unique physicochemical properties, including its high dipole moment, capacity for robust hydrogen bonding, and versatile reactivity, make it an attractive scaffold for the design of small molecules that can modulate biological processes.[1][2] Molecules incorporating the pyridazine core have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][3][4] This guide provides a comprehensive framework for the characterization and validation of novel pyridazine derivatives, using the hypothetical compound 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine as a case study, for its potential application as a chemical probe.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study the protein's role in cellular and organismal biology.[5][6][7] The rigorous validation of a chemical probe is paramount to ensure that the observed biological effects are indeed due to the modulation of the intended target.[5][6] This document will outline a best-practice workflow for such a validation process, from initial target engagement to cellular pathway analysis.

Hypothetical Target and Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

Given the prevalence of pyridazine-based compounds as kinase inhibitors, we will hypothesize that 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine is a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator of cellular responses to inflammatory cytokines and environmental stress.[8][9] The p38 MAPK pathway is implicated in a variety of diseases, including cancer and inflammatory disorders, making it a well-studied and therapeutically relevant target.[8][9]

The proposed mechanism of action is the direct binding of the compound to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation and activation of its downstream substrates.

p38_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Upstream_Kinases Upstream Kinases (MKK3/6) Extracellular_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response Probe 3-Chloro-6-thien-2-yl-4- (trifluoromethyl)pyridazine Probe->p38_MAPK Inhibition

Figure 1: A simplified diagram of the p38 MAPK signaling pathway and the hypothesized point of inhibition by 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine.

A Framework for Chemical Probe Validation

The validation of a novel chemical probe is a multi-step process that aims to demonstrate its potency, selectivity, and mechanism of action in both biochemical and cellular contexts.[5][6][7] The following sections outline a robust workflow for this process.

validation_workflow start Novel Pyridazine Compound biochemical_assay Protocol 1: In Vitro Kinase Assay start->biochemical_assay cetsa Protocol 2: Cellular Thermal Shift Assay (CETSA) biochemical_assay->cetsa Potency (IC50) functional_assay Protocol 3: Cell-Based Pathway Assay cetsa->functional_assay Target Engagement (EC50) selectivity Selectivity Profiling (e.g., Kinase Panel Screen) functional_assay->selectivity Cellular Activity (IC50) negative_control Negative Control Synthesis & Testing selectivity->negative_control conclusion Validated Chemical Probe negative_control->conclusion

Figure 2: A workflow for the validation of a novel chemical probe.

Protocol 1: In Vitro Kinase Assay for p38 MAPK

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant p38 MAPK.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by p38 MAPK. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated substrate peptide (e.g., Biotin-KKV-ATF2-KK)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final concentration range should typically span from 1 nM to 100 µM. Include a DMSO-only control.

  • Enzyme and Substrate Preparation: Dilute the p38α MAPK enzyme and biotinylated substrate peptide in assay buffer to the desired concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO control to the wells of the 384-well plate.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38 MAPK.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterValue
Enzyme Concentration 1-5 nM
Substrate Concentration 0.2 µM
ATP Concentration 10 µM
Incubation Time 60 minutes
Expected IC50 (for a potent probe) < 100 nM[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within intact cells.[10][11][12][13][14] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[10][12]

Materials:

  • Human cell line expressing p38 MAPK (e.g., HeLa or U-937)

  • Cell culture medium and supplements

  • Test compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against p38 MAPK

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with DMSO for 1 hour at 37°C.[5]

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[10]

  • Protein Quantification and Western Blotting:

    • Collect the supernatant and determine the protein concentration using a BCA assay.[10]

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting to detect the amount of soluble p38 MAPK in each sample.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (DMSO and compound), plot the normalized band intensity versus temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.

ParameterValue
Compound Concentration 1-10 µM
Heat Challenge Temperature Range 40-70°C
Incubation Time (Heat) 3 minutes
Expected Outcome Rightward shift in the melting curve for compound-treated cells

Protocol 3: Cell-Based Pathway Assay - Phospho-MK2 Quantification

This protocol measures the functional effect of the compound on the p38 MAPK pathway by quantifying the phosphorylation of a downstream substrate, MAPK-activated protein kinase 2 (MK2).

Materials:

  • Human cell line responsive to p38 activation (e.g., THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Anisomycin (p38 pathway activators)

  • Test compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-MK2 (Thr334) and total MK2

  • HRP-conjugated secondary antibody

  • Reagents and equipment for Western blotting or a quantitative ELISA for phospho-MK2.

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed cells in a multi-well plate and allow them to adhere.

    • If necessary, serum-starve the cells overnight to reduce basal pathway activity.

  • Compound Pre-treatment:

    • Pre-treat the cells with a serial dilution of the test compound or DMSO for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce MK2 phosphorylation. Include an unstimulated control.

  • Cell Lysis and Protein Analysis:

    • Wash the cells with cold PBS and lyse them.

    • Quantify the protein concentration.

    • Analyze the levels of phospho-MK2 and total MK2 by Western blotting or ELISA.

  • Data Analysis:

    • Normalize the phospho-MK2 signal to the total MK2 signal for each sample.

    • Calculate the percent inhibition of MK2 phosphorylation for each compound concentration relative to the stimulated DMSO control.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

ParameterValue
Stimulant Anisomycin (10 µg/mL) or LPS (1 µg/mL)
Stimulation Time 30 minutes
Compound Pre-incubation 1-2 hours
Expected IC50 (for a cell-permeable probe) < 1 µM[7]

Best Practices and Scientific Integrity

  • Controls are Critical: Always include appropriate positive and negative controls in every experiment. For a chemical probe, an ideal negative control is a structurally similar but biologically inactive analog.[5]

  • Concentration-Response: Fully characterize the effects of the probe by performing concentration-response experiments.[5]

  • Orthogonal Assays: Whenever possible, use orthogonal assays to confirm the on-target effects of the probe. For example, compare the phenotype induced by the probe with that of target knockdown using siRNA or CRISPR.[5]

  • Selectivity Profiling: A high-quality chemical probe should be selective for its intended target. It is recommended to screen the compound against a panel of related kinases to assess its selectivity profile. A probe should ideally be at least 30-fold more potent for its primary target than for other related targets.[7]

  • Data Reproducibility: Ensure that all experiments are performed with sufficient replicates to assess variability and that the results are reproducible.

Conclusion

The validation of a novel molecule as a chemical probe is an essential process that underpins its use in biological research. By following a systematic and rigorous approach, as outlined in this guide, researchers can develop high-quality chemical tools to interrogate biological systems with confidence. The hypothetical case of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine illustrates a clear path from a novel chemical entity to a validated probe for the p38 MAPK pathway. This framework is broadly applicable to the characterization of other novel pyridazine derivatives and small molecules in general, thereby fostering the development of reliable reagents for advancing our understanding of human biology and disease.

References

  • Best Practices for Chemical Probes - Alto Predict. (2016, July 6).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Validating Chemical Probes - European Federation for Medicinal Chemistry and Chemical Biology. (n.d.).
  • MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US. (n.d.).
  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. (2023, October 5).
  • Advancing Biomedical Research with Quality Chemical Probes - Promega Corporation. (n.d.).
  • Methods for analyzing MAPK cascades - PMC - NIH. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17).
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC. (n.d.).
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells - Springer. (n.d.).
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.).
  • MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (2024, January 22).
  • Pyridazines and their Benzo Derivatives - ResearchGate. (n.d.).
  • Polarity-sensitive fluorescent probes based on imidazopyridazine derivatives for imaging lung cancer tissues - Chemical Communications (RSC Publishing). (2025).
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
  • Acid-Induced Multicolor Fluorescence of Pyridazine Derivative - ACS Publications. (2017, December 12).
  • Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC. (n.d.).
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.).
  • MAPK Signaling Resources - Cell Signaling Technology. (n.d.).
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC. (n.d.).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC. (n.d.).
  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC. (n.d.).
  • (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - ResearchGate. (n.d.).
  • Synthesis and characterization of novel thienyl-pyridazine derivatives - Sciforum. (n.d.).
  • Pyridazine Derivatives. (2003, July 14).
  • Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme - Semantic Scholar. (2022, May 25).
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - Frontiers. (2022, November 27).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine Synthesis

Welcome to the Technical Support Center. The synthesis of 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine presents unique chemical challenges due to the highly electron-withdrawing nature of the trifluoromethyl (–CF...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine presents unique chemical challenges due to the highly electron-withdrawing nature of the trifluoromethyl (–CF 3​ ) group. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome common yield-limiting bottlenecks.

Reaction Workflow & Optimization Points

SynthesisWorkflow A Precursor: Trifluoromethylated Dicarbonyl/Keto-acid B Step 1: Cyclization (Hydrazine Hydrate, AcOH/EtOH) A->B C Intermediate: 6-Thien-2-yl-4-(trifluoromethyl) pyridazin-3(2H)-one B->C Reflux, 6-18h D Step 2: Chlorination (POCl3 + Catalytic DMF/DMA) C->D E Workup: Reverse Ice Quench & Mild Neutralization D->E 80-90 °C, 2-4h F Final Product: 3-Chloro-6-thien-2-yl-4- (trifluoromethyl)pyridazine E->F Avoid Hydrolysis

Workflow for the optimized synthesis of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine.

Section 1: Pyridazinone Intermediate Synthesis (Cyclization)

FAQ: Why am I getting incomplete cyclization or uncyclized hydrazone byproducts during Step 1?

  • Causality: The synthesis typically begins with the condensation of a trifluoromethylated dicarbonyl or γ -keto acid equivalent with hydrazine hydrate (1[1]). While the initial hydrazone formation is rapid, the subsequent intramolecular cyclization (dehydration and ring closure) to form the 6-thien-2-yl-4-(trifluoromethyl)pyridazin-3(2H)-one intermediate requires sufficient thermal energy and acidic catalysis. In neutral solvents like pure ethanol, the reaction often stalls at the acyclic hydrazone stage.

  • Solution: Utilize glacial acetic acid (AcOH) either as a co-solvent or a stoichiometric catalyst. The acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and driving the ring closure. Refluxing the mixture in an EtOH/AcOH blend for 6–18 hours ensures complete conversion (2[2]).

Section 2: Chlorination with Phosphorus Oxychloride (POCl 3​ )

FAQ: My chlorination step with neat POCl 3​ is sluggish and produces black, tarry decomposition products. How can I improve the yield and purity?

  • Causality: The conversion of the pyridazin-3(2H)-one intermediate to the 3-chloropyridazine derivative relies on the nucleophilic attack of the lactam oxygen onto POCl 3​ . However, the strongly electron-withdrawing trifluoromethyl group at the 4-position significantly reduces the nucleophilicity of the adjacent lactam tautomer. Consequently, using neat POCl 3​ requires prolonged heating at elevated temperatures (>100 °C), which leads to thermal degradation and tar formation.

  • Solution: Introduce a catalytic amount of N,N-dimethylformamide (DMF) or an organic base like N,N-dimethylaniline (DMA) (3[3]). DMF reacts with POCl 3​ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloromethyleneiminium ion). This intermediate rapidly activates the lactam oxygen, accelerating the chlorination process, allowing for lower reaction temperatures (80–90 °C), and drastically reducing tarry byproducts (4[4]).

Protocol: Optimized POCl 3​ Chlorination
  • Preparation: In a dry, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N 2​ or Ar), suspend 1.0 equivalent of 6-thien-2-yl-4-(trifluoromethyl)pyridazin-3(2H)-one in 5–10 volumes of POCl 3​ .

  • Catalysis: Add 0.1 to 0.2 equivalents of anhydrous DMF (or N,N-dimethylaniline) dropwise at room temperature.

  • Heating: Gradually heat the reaction mixture to 80–90 °C using an oil bath. Monitor the reaction via TLC or LC-MS. Complete conversion typically occurs within 2 to 4 hours.

  • Concentration: Once complete, cool the mixture to room temperature and remove the bulk of the excess POCl 3​ under reduced pressure (rotary evaporation) to minimize the exothermic quenching hazard in the next step.

Section 3: Workup and Hydrolysis Prevention

FAQ: I observe reversion of my 3-chloropyridazine product back to the pyridazinone during the aqueous workup. What is going wrong?

  • Causality: 3-Chloropyridazines are highly susceptible to nucleophilic aromatic substitution (S N​ Ar). The presence of the electron-withdrawing trifluoromethyl group at the 4-position makes the C3-position exceptionally electrophilic. If the POCl 3​ reaction is quenched by pouring water directly into the reaction flask, localized heating and highly acidic conditions cause the newly formed C-Cl bond to hydrolyze back to the C=O bond. Prolonged exposure to strongly basic conditions (e.g., NaOH) during neutralization will yield the same undesired hydrolysis.

  • Solution: Always perform a "reverse quench." Pour the concentrated reaction mixture slowly into a vigorously stirred beaker of crushed ice. Neutralize carefully using a mild base like saturated aqueous sodium bicarbonate (NaHCO 3​ ) until the pH reaches 7. Maintain the temperature below 5 °C during the entire quench, and immediately extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate it from the aqueous phase.

Data Presentation: Effect of Additives on Chlorination Yield

The following table summarizes the quantitative improvements observed when optimizing the chlorination of electron-deficient pyridazinones:

Reaction ConditionsReagent / CatalystTemp (°C)Time (h)Yield (%)Byproduct Profile
Standard (Neat)POCl 3​ (excess)100–1108–1245–55High tar formation
Acid ScavengerPOCl 3​
  • Et 3​ N (1.5 eq)
90660–65Moderate degradation
Vilsmeier Catalysis POCl 3​
  • DMF (0.2 eq)
  • 80–90 2–4 82–88 Clean conversion
    Base CatalysisPOCl 3​
  • DMA (0.2 eq)
  • 85380–85Clean conversion
    References
    • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights Source: tandfonline.com URL:[Link][2]

    • Synthesis and chemistry of pyridazin-3(2H)-ones Source: doi.org (ScienceDirect) URL:[Link][1]

    • Synthesis and chemistry of pyridazin-3(2H)-ones (Vilsmeier Optimization) Source: doi.org (ScienceDirect) URL:[Link][4]

    • Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis Source: acs.org URL:[Link][3]

    Sources

    Optimization

    Troubleshooting 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine column chromatography purification

    Welcome to the technical support center for the column chromatography purification of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the column chromatography purification of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this complex heterocyclic compound. The insights provided are based on established chromatographic principles and proven field experience with structurally related molecules.

    Understanding the Molecule: Key Physicochemical Characteristics

    3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine possesses a unique combination of functional groups that dictate its chromatographic behavior. The electron-deficient pyridazine ring, coupled with the electronegative chloro and trifluoromethyl groups, results in a moderately polar compound. The thienyl substituent adds to the aromatic system and can influence pi-pi stacking interactions. The trifluoromethyl group is known to enhance metabolic stability and can impact the molecule's interaction with the stationary phase[1]. A calculated LogP value for the related compound, 3-Chloro-6-(trifluoromethyl)pyridazine, is 2.1488, suggesting a compound with moderate lipophilicity[2].

    Frequently Asked Questions (FAQs) and Troubleshooting Guides

    This section addresses specific issues you may encounter during the column chromatography purification of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine.

    Q1: I'm not sure where to start with my column chromatography. What are the recommended initial conditions?

    A1: For a compound with the structural features of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine, a normal-phase chromatography setup using silica gel is the most common and effective starting point[3][4].

    Recommended Initial Setup:

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Good starting points for thin-layer chromatography (TLC) scouting are gradients of ethyl acetate (EtOAc) in hexanes or petroleum ether[5].

    • TLC Analysis: Before committing to a column, it is crucial to perform a thorough TLC analysis to determine the optimal solvent system. The ideal system will give your product a retention factor (Rf) of approximately 0.2-0.4, with good separation from any impurities[1].

    Experimental Protocol: TLC Solvent System Scouting

    • Prepare several small beakers with different ratios of hexanes:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1).

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude product onto separate TLC plates.

    • Place each TLC plate in a beaker with a different solvent system and cover.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plates, mark the solvent front, and allow them to dry.

    • Visualize the spots under UV light.

    • Calculate the Rf value for your product in each solvent system to identify the optimal eluent for column chromatography.

    Q2: My compound is streaking on the TLC plate and the column. What could be the cause and how do I fix it?

    A2: Streaking is a common issue, particularly with polar compounds containing nitrogen heterocycles. It can be caused by several factors:

    • Sample Overload: Applying too much sample to the TLC plate or column can lead to broad, streaky bands. Try diluting your sample and loading less material.

    • Strong Interaction with Silica: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and streaking.

    • Inappropriate Solvent System: The chosen eluent may not be polar enough to effectively move the compound along the stationary phase, or it may have poor solubility for your compound.

    Troubleshooting Streaking:

    Potential Cause Solution
    Sample OverloadReduce the amount of sample loaded onto the column.
    Strong Silica InteractionAdd a small amount of a polar modifier to your eluent, such as triethylamine (0.1-1%) to neutralize the acidic sites on the silica, or a few drops of acetic acid if your compound is acidic in nature.
    Poor SolubilityEnsure your crude sample is fully dissolved before loading. If it precipitates on the column, consider a different loading technique (e.g., adsorbing onto a small amount of silica).

    Logical Flow for Troubleshooting Streaking

    start Streaking Observed overload Is the sample overloaded? start->overload dilute Dilute sample and reload overload->dilute Yes interaction Strong interaction with silica? overload->interaction No end Streaking Resolved dilute->end modifier Add modifier to eluent (e.g., 0.5% Et3N) interaction->modifier Yes solubility Poor solubility in eluent? interaction->solubility No modifier->end change_solvent Change solvent system or loading method solubility->change_solvent Yes change_solvent->end

    Caption: A troubleshooting workflow for streaking in column chromatography.

    Q3: I am getting poor separation between my product and an impurity. How can I improve the resolution?

    A3: Improving resolution requires optimizing the selectivity of your chromatographic system.

    Strategies for Improving Separation:

    • Optimize the Mobile Phase:

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often improve separation. For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

      • Alternative Solvents: If a hexanes/EtOAc system is not effective, consider trying other solvent systems. For aromatic compounds, a system containing toluene can sometimes offer different selectivity due to pi-pi interactions. A dichloromethane/methanol system can be used for more polar compounds.

    • Change the Stationary Phase:

      • If your compound is basic, alumina may be a better choice for the stationary phase to reduce strong interactions.

      • For highly polar compounds, reverse-phase chromatography (e.g., with a C18 stationary phase) might provide better separation.

    Experimental Workflow for Optimizing Separation

    start Poor Separation isocratic Isocratic Elution? start->isocratic gradient Implement Gradient Elution isocratic->gradient Yes solvent Tried alternative solvents? isocratic->solvent No end Improved Separation gradient->end test_solvents Test different solvent systems (e.g., Toluene/EtOAc) solvent->test_solvents No stationary_phase Consider alternative stationary phase solvent->stationary_phase Yes test_solvents->end stationary_phase->end

    Caption: A workflow for improving separation in column chromatography.

    Q4: My compound seems to be degrading on the column. What are the signs and what can I do?

    A4: The combination of a potentially reactive pyridazine ring and the acidic nature of silica gel can sometimes lead to compound degradation.

    Signs of Degradation:

    • Low overall yield from the column.

    • The appearance of new, unexpected spots on the TLC of the collected fractions.

    • Discoloration of the silica gel in the column where your compound is located.

    Minimizing On-Column Degradation:

    • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in your eluent containing a small amount of a base like triethylamine (Et3N) to neutralize the acidic sites.

    • Work Quickly: Do not let your compound sit on the column for an extended period. Prepare everything in advance so you can run the column efficiently.

    • Use a Milder Stationary Phase: If degradation is severe, consider using a less acidic stationary phase like neutral alumina.

    Summary of Recommended Starting Conditions

    Parameter Recommendation Rationale
    Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for moderately polar organic compounds.
    Mobile Phase Hexanes/Ethyl Acetate GradientGood starting point for many organic compounds; allows for fine-tuning of polarity.
    TLC Analysis Essential pre-purification stepDetermines the optimal solvent system and helps identify potential issues.
    Column Packing Slurry packingEnsures a homogenous and well-packed column, which is critical for good separation.
    Sample Loading Minimal volume of a good solventPrevents band broadening and improves resolution.

    References

    • Fernandes, S. S. M., & Raposo, M. M. M. (2016).
    • Strategy for the synthesis of pyridazine heterocycles and its deriv
    • Product Class 8: Pyridazines. (n.d.).
    • A Technical Guide to the Synthesis of Pyridazine Deriv
    • BGD Group TLC System. (n.d.).
    • 7.3. Thin layer Chromatography (TLC) Guide - DSpace@MIT. (n.d.).
    • Using TLC to Scout Flash Chromatography Solvents - Biotage. (2023, January 19).
    • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condens
    • Resources on 3+ component chromatography solvent systems? : r/Chempros - Reddit. (2025, March 15).
    • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.).
    • How can I select a solvent system for highly polar compounds to elute in TLC and run column?
    • 3-chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine - - MilliporeSigma. (n.d.).
    • (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)
    • Pyridazine Deriv
    • 3-Chloro-6-{4-[3-(trifluoro-meth-yl)phen-yl]piperazin-1-yl}pyridazine - PubMed. (2010, February 6).
    • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC. (n.d.).
    • 3-Chloro-6-(trifluoromethyl)pyridazine 98 258506-68-2 - Sigma-Aldrich. (n.d.).
    • 258506-68-2 | 3-Chloro-6-trifluoromethyl-pyridazine - ChemScene. (n.d.).
    • 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - ChemicalBook. (n.d.).
    • 3-chloro-6-methyl-4-(trifluoromethyl)pyridazine - PubChemLite. (n.d.).
    • (PDF) 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine - Amanote Research. (2009, December 4).

    Sources

    Troubleshooting

    Technical Support Center: Catalytic Optimization for 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the regioselective functionalization of polyhalogenated heterocycl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the regioselective functionalization of polyhalogenated heterocycles. The synthesis of 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine via a Suzuki-Miyaura cross-coupling is a classic example of exploiting steric versus electronic differentiation.

    This guide provides a self-validating protocol, mechanistic causality, and troubleshooting matrices to ensure high-fidelity synthesis.

    System Overview & Mechanistic Rationale

    When coupling 3,6-dichloro-4-(trifluoromethyl)pyridazine with 2-thienylboronic acid, the critical challenge is regioselectivity . The pyridazine core contains two reactive carbon-chlorine bonds at C-3 and C-6.

    • Electronic Factor: The strongly electron-withdrawing −CF3​ group at C-4 makes the adjacent C-3 position highly electron-deficient. In nucleophilic aromatic substitution (SNAr), attack typically occurs here.

    • Steric Factor (The Driving Force): Palladium-catalyzed cross-coupling is highly sensitive to steric hindrance during the oxidative addition step. The C-3 position is sterically encumbered by the bulky −CF3​ group. Consequently, oxidative addition of Pd(0) occurs preferentially at the less hindered C-6 position[1].

    By selecting a catalyst with a wide bite angle, such as PdCl2​(dppf) , we can amplify this steric penalty at C-3, driving the reaction almost exclusively toward the desired C-6 coupled product[2].

    Regioselectivity SM 3,6-Dichloro-4-(CF3)pyridazine Pd Pd(0) Catalyst SM->Pd Coordination C6 C-6 Oxidative Addition (Less Steric Hindrance) Pd->C6 Kinetically Favored C3 C-3 Oxidative Addition (Sterically Hindered by CF3) Pd->C3 Disfavored Prod 3-Chloro-6-(thien-2-yl)-4-(CF3)pyridazine (Major Product) C6->Prod Transmetalation & Reductive Elimination Side 6-Chloro-3-(thien-2-yl)-4-(CF3)pyridazine (Minor Regioisomer) C3->Side Minor Pathway

    Catalytic cycle and regioselectivity logic for C-6 vs C-3 cross-coupling.

    Standard Operating Procedure (SOP): Regioselective Suzuki-Miyaura Coupling

    This protocol is designed as a self-validating system. In-Process Controls (IPC) via LC-MS are embedded to ensure causality between each step and the expected chemical outcome.

    Materials
    • Electrophile: 3,6-dichloro-4-(trifluoromethyl)pyridazine (1.0 equiv)

    • Nucleophile: 2-Thienylboronic acid (1.05 equiv)

    • Catalyst: PdCl2​(dppf)⋅CH2​Cl2​ (0.03 equiv / 3 mol%)

    • Base: Aqueous K3​PO4​ (2.0 M solution, 2.0 equiv)

    • Solvent: 1,4-Dioxane (Degassed, 0.3 M relative to electrophile)

    Step-by-Step Methodology
    • Preparation & Inertion: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3,6-dichloro-4-(trifluoromethyl)pyridazine, 2-thienylboronic acid, and PdCl2​(dppf) . Evacuate the flask and backfill with Argon (repeat 3x).

    • Solvent Addition: Add sparged (degassed) 1,4-Dioxane. Stir at room temperature for 5 minutes to ensure full dissolution.

    • Base Addition: Inject the degassed 2.0 M aqueous K3​PO4​ solution via syringe.

    • Heating & IPC: Heat the biphasic mixture to 65 °C under vigorous stirring (1000 rpm).

      • Self-Validation Check (IPC): At t = 2 hours, sample the organic layer for LC-MS. The starting material ( m/z 217.0 [M+H]+ ) should be consumed. The target product mass is m/z 265.0 [M+H]+ (with a characteristic 37Cl isotope peak at 267.0).

    • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 15% EtOAc in Hexanes) to isolate the pure target compound.

    Quantitative Data Summaries

    The following tables summarize the empirical optimization parameters that dictate the causality of our SOP choices.

    Table 1: Catalyst and Ligand Screening

    The wide bite angle (99°) of dppf enforces a geometry that heavily penalizes oxidative addition at the sterically congested C-3 position[1].

    Catalyst SystemLigand Bite AngleRegioselectivity (C-6 : C-3)Conversion (%)
    Pd(PPh3​)4​ 85°80 : 2085
    PdCl2​(dppf) 99° >95 : 5 >95
    / XPhos-60 : 4090
    Table 2: Base and Solvent Optimization

    K3​PO4​ provides sufficient alkalinity to form the reactive boronate without accelerating the protodeboronation of the sensitive 2-thienylboronic acid.

    Solvent SystemBaseProtodeboronation LevelYield of Target (%)
    THF / H2​O Na2​CO3​ Moderate70
    Dioxane / H2​O K3​PO4​ Low 92
    Toluene / H2​O Cs2​CO3​ High45

    Troubleshooting & FAQs

    Q1: I am observing significant formation of the bis-coupled product (3,6-di(thien-2-yl)-4-(trifluoromethyl)pyridazine). How do I prevent this? A1: Bis-coupling occurs when the first cross-coupling is too fast, or an excess of boronic acid is present. Ensure you are using exactly 1.0 to 1.05 equivalents of 2-thienylboronic acid. Furthermore, lowering the reaction temperature from 80 °C to 65 °C kinetically favors mono-coupling while suppressing the second oxidative addition[1].

    Q2: My LC-MS shows unreacted starting material, but the 2-thienylboronic acid is completely consumed. What happened? A2: 2-Thienylboronic acid is highly prone to protodeboronation (hydrolysis of the C-B bond) in basic aqueous media at elevated temperatures. To mitigate this, switch to 2-thienylboronic acid pinacol ester (BPin), which is significantly more stable against hydrolysis, or utilize anhydrous conditions with Cesium Fluoride (CsF) as the base.

    Q3: How do I definitively verify that the thienyl group coupled at the C-6 position and not the C-3 position? A3: 1D and 2D NMR are critical here. In the C-6 coupled product, the remaining pyridazine proton at C-5 will show a specific NOE (Nuclear Overhauser Effect) correlation with the thienyl protons. If coupling occurred at C-3, the C-5 proton would be too distant from the thienyl group to exhibit a strong NOE signal[2].

    Troubleshooting Start Issue: Low Yield of Target Product Check Identify Major Byproduct via LC-MS Start->Check Bis Bis-coupled Product (Over-reaction) Check->Bis Proto Protodeboronation (Loss of Boronic Acid) Check->Proto Regio C-3 Regioisomer (Poor Selectivity) Check->Regio SolBis Action: Reduce Boronic Acid to 1.0 eq Lower Temp to 65°C Bis->SolBis SolProto Action: Use Thiophene-2-BPin or anhydrous CsF Proto->SolProto SolRegio Action: Switch to bulky ligand (dppf) Reduce reaction time Regio->SolRegio

    Troubleshooting decision tree for common Suzuki-Miyaura coupling issues.

    References

    • Title: Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides | Organic Letters - ACS Publications Source: acs.org URL: [Link]

    • Title: Dipolar NLO Chromophores Bearing Diazine Rings as π-Conjugated Linkers | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

    Sources

    Optimization

    Technical Support Center: Strategies for Reducing Halogenated Impurities in 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine Batches

    Welcome to the technical support guide for the synthesis and purification of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine. This resource is designed for researchers, scientists, and drug development professionals...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the synthesis and purification of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with halogenated impurities in this critical building block. The following question-and-answer format provides in-depth, experience-driven insights and actionable protocols to enhance the purity of your product batches.

    Frequently Asked Questions (FAQs)

    Q1: What are the likely halogenated impurities in the synthesis of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine?

    From a mechanistic standpoint, the primary halogenated impurities are likely to be isomers and di-halogenated species. The specific impurities will depend on the synthetic route, but common culprits include:

    • Di-chlorinated pyridazines: These can arise from side reactions during the chlorination step of the pyridazine ring.

    • Isomeric products: Incomplete regioselectivity during the synthesis can lead to the formation of isomers with the chloro and thienyl groups in different positions.

    • Over-halogenated thiophene ring: Although less common under controlled conditions, it's possible for the thiophene ring to undergo halogenation.

    • Dehalogenated impurities: Reductive removal of the chlorine substituent can also occur, leading to impurities that lack the desired halogen.[1]

    Q2: My initial analysis (HPLC/GC-MS) shows a significant percentage of what appears to be a di-chlorinated pyridazine impurity. What is the most likely cause and how can I mitigate this in the synthesis?

    The formation of di-chlorinated pyridazines often points to an overly aggressive chlorinating agent or prolonged reaction times. The pyridazine ring system is susceptible to nucleophilic aromatic substitution, and under harsh conditions, a second chlorination can occur.[2]

    Mitigation Strategies During Synthesis:

    • Choice of Chlorinating Agent: If using a strong chlorinating agent like phosphorus oxychloride (POCl₃), consider switching to a milder alternative or using it in stoichiometric amounts.

    • Temperature Control: Maintain strict temperature control during the chlorination step. Running the reaction at a lower temperature can significantly improve selectivity.

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired product is formed to prevent the formation of di-chlorinated byproducts.

    Q3: I've already synthesized a batch with unacceptable levels of halogenated impurities. What are the most effective purification strategies?

    For post-synthesis purification, a multi-step approach is often necessary. The choice of method will depend on the physical properties of your compound and the nature of the impurities.

    Recommended Purification Workflow:

    • Recrystallization: This is often the first and most cost-effective method to try.[3]

    • Column Chromatography: If recrystallization is insufficient, column chromatography is a powerful technique for separating closely related compounds.[4][5]

    • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative HPLC may be required.[1]

    Troubleshooting Guides

    Guide 1: Optimizing Recrystallization for Halogenated Pyridazine Derivatives

    Recrystallization is a powerful technique for removing impurities, but success hinges on proper solvent selection and execution.[6]

    Q: My compound either "oils out" or fails to crystallize during recrystallization. What should I do?

    This is a common issue, often caused by using too much solvent or an inappropriate solvent system.[6]

    Troubleshooting Protocol:

    • Solvent Screening: The ideal solvent is one in which your desired product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[3] Common solvents to screen for pyridazine derivatives include ethanol, methanol, isopropanol, acetone, and mixtures with water.[3][5]

    • Two-Solvent System: If a single solvent doesn't provide adequate separation, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[6]

    • Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[3]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.

    Data Presentation: Solvent Selection for Recrystallization

    Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
    EthanolHighModerateGood
    IsopropanolModerateLowExcellent
    Ethanol/WaterHighLowGood, may require optimization
    Acetone/HexaneHighLowCan lead to "oiling out" if not careful
    Guide 2: Effective Column Chromatography for Separating Halogenated Isomers

    Column chromatography is a highly effective method for separating compounds with similar polarities, such as halogenated isomers.[7]

    Q: I'm not getting good separation between my desired product and a closely eluting impurity on a silica gel column. What parameters can I adjust?

    Achieving good separation requires careful optimization of the stationary and mobile phases.

    Experimental Protocol: Column Chromatography

    • Stationary Phase Selection: Silica gel is the most common stationary phase for this class of compounds.[3]

    • Mobile Phase Optimization:

      • Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.[3]

      • Gradually increase the polarity of the mobile phase to elute your compounds.

      • Use TLC to determine the optimal solvent system that provides the best separation between your product and the impurity.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. A concentrated band at the start will lead to better separation.

    • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or HPLC to identify the pure product.[3]

    Visualization: Decision Tree for Purification Strategy

    Purification_Strategy start Crude Product with Halogenated Impurities recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (HPLC/GC-MS) recrystallization->purity_check1 column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity < 99% pure_product Pure Product purity_check1->pure_product Purity > 99% purity_check2 Check Purity (HPLC/GC-MS) column_chromatography->purity_check2 prep_hplc Consider Preparative HPLC purity_check2->prep_hplc Purity < 99.5% purity_check2->pure_product Purity > 99.5% prep_hplc->pure_product end Further Characterization pure_product->end

    Caption: A decision-making guide for selecting the appropriate purification method.

    Guide 3: Advanced Analytical Techniques for Impurity Identification

    Accurate identification of impurities is crucial for process optimization and regulatory compliance.

    Q: I have an unknown peak in my chromatogram that I suspect is a halogenated impurity. How can I definitively identify its structure?

    A combination of chromatographic and spectroscopic techniques is necessary for unambiguous structure elucidation.[8]

    Analytical Workflow:

    • LC-MS/MS: Liquid Chromatography-Mass Spectrometry provides the molecular weight and fragmentation pattern of the impurity, offering initial structural clues.[8]

    • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

    • LC-SPE-NMR: For definitive structural confirmation, Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance can be employed to isolate the impurity and obtain detailed NMR spectra (¹H, ¹³C, ¹⁹F).[9]

    Visualization: Analytical Workflow for Impurity Identification

    Impurity_ID_Workflow start Unknown Peak in Chromatogram lcms LC-MS/MS Analysis start->lcms hrms HRMS Analysis lcms->hrms Determine Molecular Formula lcspe Isolate with LC-SPE hrms->lcspe nmr NMR Spectroscopy (1H, 13C, 19F) lcspe->nmr Obtain Detailed Structural Data structure Structure Elucidation nmr->structure

    Caption: A streamlined workflow for the structural elucidation of unknown impurities.

    References

    • Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
    • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
    • Science of Synthesis. (2004). Product Class 8: Pyridazines. Houben-Weyl, Vol. E 9a, 557-682.
    • MDPI. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]

    • PubMed. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Retrieved from [Link]

    • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

    • Google Patents. (1990). EP0382634A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
    • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

    • PMC. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Retrieved from [Link]

    • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

    • Organic Chemistry Portal. (2021). Synthesis of pyridazines. Retrieved from [Link]

    • HETEROCYCLES. (2003). Pyridazine Derivatives. Retrieved from [Link]

    • Sciforum. (n.d.). Synthesis and characterization of novel thienyl-pyridazine derivatives. Retrieved from [Link]

    • ResearchGate. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Retrieved from [Link]

    • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

    • ResearchGate. (2024). Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. Retrieved from [Link]

    • Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
    • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

    • Beilstein Journals. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Retrieved from [Link]

    • PubMed. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

    • Durham E-Theses. (n.d.). a sca old for the synthesis of highly functionalised heterocycles. Retrieved from [Link]

    • Journal of the American Chemical Society. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

    • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

    • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Pyrifluquinazon (Agricultural Products). Retrieved from [Link]

    • Acta Chimica Slovenica. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

    • gmpua. (n.d.). Chromatographic Analysis of Pharmaceuticals. Retrieved from [Link]

    • PubMed. (2010). 3-Chloro-6-{4-[3-(trifluoro-meth-yl)phen-yl]piperazin-1-yl}pyridazine. Retrieved from [Link]

    • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

    • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Stability and Handling of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine

    Welcome to the technical support center for 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. While specific degradation data for this molecule at room temperature is not extensively published, this guide synthesizes established principles of heterocyclic chemistry and forced degradation studies to offer predictive insights and proactive strategies for ensuring the integrity of your experiments.

    Frequently Asked Questions (FAQs)

    Q1: Is 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine expected to be stable at room temperature?

    A1: While many pyridazine derivatives exhibit good thermal stability, the stability of this specific compound at room temperature over extended periods cannot be guaranteed without experimental data.[1] The presence of multiple reactive functional groups, including a chlorinated pyridazine ring and a thiophene moiety, suggests a potential for slow degradation.[2][3] Factors such as exposure to light, atmospheric moisture, and oxygen can influence its stability.[2][4] For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere.[2]

    Q2: What are the potential degradation pathways for this compound at room temperature?

    A2: Based on the structure, several degradation pathways are plausible, primarily driven by hydrolysis, oxidation, and photodegradation.

    • Hydrolysis: The chloro group on the pyridazine ring is susceptible to nucleophilic substitution by water, which would be the most likely hydrolytic degradation pathway. This reaction could be accelerated by acidic or basic conditions.[5][6]

    • Oxidation: The electron-rich thiophene ring and the nitrogen atoms of the pyridazine ring are potential sites for oxidation.[2][7] Atmospheric oxygen can contribute to the formation of N-oxides or sulfoxides, especially in the presence of light or trace metal impurities.[2]

    • Photodegradation: Thiophene-containing compounds are known to be susceptible to photodegradation.[8][9][10] Exposure to UV or even ambient light could initiate radical reactions or rearrangements, leading to a variety of degradation products.[11] The trifluoromethyl group is generally stable but can influence the electronic properties of the aromatic rings, potentially affecting their photosensitivity.[12][13]

    Q3: I'm observing a new, unexpected peak in my HPLC analysis of a sample that has been stored in solution at room temperature. What could it be?

    A3: An unexpected peak is a strong indicator of degradation. Given the compound's structure, the new peak could correspond to:

    • A hydroxypyridazine derivative: Formed via the hydrolysis of the C-Cl bond. This is often a primary degradation product.

    • An N-oxide or sulfoxide: Resulting from oxidation of the pyridazine or thiophene ring, respectively.

    • A photoproduct: If the solution was exposed to light. Photodegradation can lead to a complex mixture of products.

    To identify the unknown peak, a forced degradation study followed by LC-MS analysis is recommended to intentionally generate and characterize potential degradation products.[14][15]

    Q4: My solid compound has changed color from white to a yellowish or brownish hue after storage. Is it still usable?

    A4: A change in color is a visual sign of potential degradation. While the bulk of the material may still be the parent compound, the presence of colored impurities suggests that some level of degradation has occurred. It is strongly advised to re-characterize the material using techniques like HPLC to determine its purity before use. If the purity is no longer within the acceptable range for your experiment, purification or synthesis of a new batch is recommended.

    Q5: How can I proactively monitor the stability of my 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine samples?

    A5: Implementing a systematic stability monitoring program is crucial. This should involve:

    • Initial Characterization: Obtain a baseline purity profile of a new batch of the compound using a validated, stability-indicating analytical method (e.g., HPLC-UV/MS).

    • Periodic Testing: Analyze samples stored under defined conditions (e.g., room temperature, refrigerated, protected from light) at regular intervals.

    • Forced Degradation Studies: Proactively identify potential degradation products by subjecting the compound to stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines.[4][14][15][16] This will help in developing a robust analytical method capable of separating the parent compound from its potential degradants.

    Troubleshooting Guide

    Problem Possible Cause Recommended Solution
    Inconsistent biological assay results with different batches of the compound. Degradation of the compound during storage, leading to variable purity.1. Re-analyze the purity of all batches using a stability-indicating HPLC method. 2. Store all batches under consistent, controlled conditions (e.g., -20°C, under argon, protected from light). 3. Prepare stock solutions fresh for each experiment.
    Appearance of new peaks in the chromatogram of a working solution over a few hours. Instability of the compound in the chosen solvent or exposure to light.1. Assess the stability of the compound in different solvents to find a more suitable one. 2. Prepare solutions immediately before use. 3. Use amber vials or cover containers with aluminum foil to protect from light.[2] 4. Consider preparing solutions at a lower temperature (e.g., on ice).
    Low recovery of the compound from a sample matrix. Degradation of the compound during sample preparation or analysis.1. Investigate the stability of the compound in the sample matrix under the extraction and analysis conditions. 2. Optimize sample preparation to minimize exposure to harsh conditions (e.g., extreme pH, high temperature). 3. Use an internal standard to correct for recovery losses.
    Mass spectrometry data shows ions corresponding to the addition of oxygen (+16 Da). Oxidation of the compound.1. This strongly suggests the formation of an N-oxide on the pyridazine ring or a sulfoxide on the thiophene ring.[7] 2. Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2] 3. Consider adding an antioxidant to solutions if compatible with your experimental setup.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[17]

    • Preparation of Stock Solution: Prepare a stock solution of 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

      • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

      • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

      • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours.

      • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

      • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[16]

    • Sample Analysis:

      • At appropriate time points, withdraw an aliquot from each stress condition.

      • Neutralize the acid and base hydrolysis samples.

      • Dilute all samples to a suitable concentration for analysis.

      • Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), by a suitable analytical method (see Protocol 2).

    Protocol 2: HPLC-UV/MS Method for Stability Indicating Analysis

    This method provides a starting point for the analysis of 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine and its degradation products.

    • Instrumentation: HPLC with a PDA/UV detector and a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm and 280 nm.

    • MS Detection: ESI positive and negative modes, scanning a mass range of m/z 100-1000.

    Data Presentation

    Table 1: Predicted Degradation Products of 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine

    Degradation Pathway Predicted Product Structure Change in m/z
    Hydrolysis3-hydroxy-6-thien-2-yl-4-(trifluoromethyl)pyridazine(Structure not shown)-17.46
    Oxidation (N-oxide)3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine-N-oxide(Structure not shown)+16
    Oxidation (Sulfoxide)3-chloro-6-(1-oxothiophen-2-yl)-4-(trifluoromethyl)pyridazine(Structure not shown)+16

    Visualizations

    Predicted Degradation Pathway parent 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine hydrolysis 3-hydroxy-6-thien-2-yl-4-(trifluoromethyl)pyridazine parent->hydrolysis Hydrolysis (H₂O) n_oxide 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine-N-oxide parent->n_oxide Oxidation ([O]) sulfoxide 3-chloro-6-(1-oxothiophen-2-yl)-4-(trifluoromethyl)pyridazine parent->sulfoxide Oxidation ([O])

    Caption: Predicted primary degradation pathways.

    Forced Degradation Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC-UV/MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photodegradation photo->analysis stock Stock Solution of Compound stock->acid stock->base stock->oxidation stock->thermal stock->photo characterization Characterization of Degradants analysis->characterization

    Sources

    Optimization

    3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine mass spectrometry ESI ionization issues

    Technical Support Center: Mass Spectrometry of Pyridazine Derivatives Analysis of: 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine Senior Application Scientist: Dr. Gemini Welcome to the technical support resource fo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Mass Spectrometry of Pyridazine Derivatives

    Analysis of: 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine Senior Application Scientist: Dr. Gemini

    Welcome to the technical support resource for the mass spectrometric analysis of complex heterocyclic molecules. This guide provides in-depth troubleshooting for challenges encountered during the Electrospray Ionization (ESI) Mass Spectrometry (MS) analysis of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine. The structural complexity of this molecule, which incorporates a weakly basic pyridazine ring, an electron-withdrawing trifluoromethyl group, a thiophene moiety, and a chlorine atom, presents a unique set of analytical hurdles. This resource is designed for researchers and drug development professionals to navigate these issues effectively.

    Frequently Asked Questions (FAQs)

    Q1: I am not detecting any signal for my compound. What are my initial troubleshooting steps?

    A1: The absence of a signal is a common issue for molecules like 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine, which may ionize poorly. The combination of the electron-withdrawing trifluoromethyl group reducing the basicity of the pyridazine nitrogens and the relatively nonpolar thiophene ring makes protonation difficult. Follow this initial checklist:

    • Confirm Instrument Performance: Before analyzing your compound, inject a known, reliable standard (e.g., reserpine, caffeine) to ensure the LC-MS system is functioning correctly.

    • Verify Sample Concentration: Poor signal intensity can result from a sample that is too dilute.[1] Ensure your sample is at an appropriate concentration for your instrument's sensitivity level.

    • Check Mobile Phase Composition: ESI efficiency is highly dependent on the solvent system.[2][3]

      • Acidification is Key: The pyridazine nitrogens are the most likely sites for protonation. Add an acid modifier to your mobile phase to facilitate the formation of the [M+H]⁺ ion. Start with 0.1% formic acid, which is a standard practice for enhancing protonation in positive ion mode.[4]

      • Organic Content: For relatively hydrophobic molecules, a higher percentage of organic solvent (like acetonitrile or methanol) in the mobile phase can improve desolvation efficiency.[2]

    • Review Ionization Mode: You are most likely to see this compound in positive ion mode as an [M+H]⁺ ion. While less probable, if positive mode fails, a trial in negative ion mode could be considered, although there are no obvious acidic protons to be lost.

    Q2: I see a pair of peaks separated by 2 m/z. How can I confirm this is my molecular ion?

    A2: This is an excellent indicator that you are seeing your target compound. The presence of a single chlorine atom produces a highly characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75% and ³⁷Cl ≈ 25%), you should observe two peaks for the molecular ion:

    • The M peak , corresponding to the molecule containing the ³⁵Cl isotope.

    • The M+2 peak , corresponding to the molecule with the ³⁷Cl isotope.

    The key confirmation is that the intensity ratio of the M peak to the M+2 peak should be approximately 3:1 .[5][6] If you observe this pattern at the correct mass-to-charge ratio (m/z) for your protonated molecule, you have very strong evidence of its identity.

    Q3: I see several peaks in my spectrum, but none match my expected [M+H]⁺. What is likely occurring?

    A3: This common scenario usually points to two possibilities: in-source fragmentation or the formation of non-protonated adducts. ESI is a soft ionization technique, but fragile molecules can still fragment if the source conditions are too energetic.[7][8][9]

    • In-Source Fragmentation: If the voltages in the ion source (specifically the cone voltage or fragmentor potential) are set too high, your molecule may be fragmenting before it reaches the mass analyzer.[7][8] You will see fragment ions at lower m/z values but no molecular ion. To address this, you must use "softer" ionization conditions. (See Troubleshooting Guide 2).

    • Unwanted Adduct Formation: Your molecule may not be capturing a proton ([M+H]⁺) but is instead associating with other available cations.[10] Common adducts for nitrogen-containing heterocycles include:

      • Sodium Adduct [M+Na]⁺: Look for a peak at (Expected M + 23.0) Da.

      • Potassium Adduct [M+K]⁺: Look for a peak at (Expected M + 39.1) Da.

      • Ammonium Adduct [M+NH₄]⁺: Look for a peak at (Expected M + 18.0) Da. This is often desirable if protonation is weak.

    The formation of sodium and potassium adducts is often due to contaminants in solvents, glassware, or LC components.[11] (See Troubleshooting Guide 3 for mitigation strategies).

    Q4: My signal is very weak and unstable. How can I systematically improve it?

    A4: Weak and unstable signals are typically due to suboptimal ionization or desolvation. A systematic optimization of ion source parameters is required.[1][12] This involves adjusting voltages and gas settings to find the "sweet spot" for your specific molecule and mobile phase conditions. The goal is to efficiently generate gas-phase ions from the ESI droplets. Key parameters to adjust include capillary voltage, cone voltage, desolvation gas temperature, and nebulizer gas flow. (See Troubleshooting Guide 1 for a detailed protocol).

    Troubleshooting Guides & Protocols

    Guide 1: Systematic Protocol for Optimizing ESI Source Parameters

    This protocol outlines a methodical approach to maximizing the signal for a poorly ionizing analyte. Adjust one parameter at a time while infusing a constant stream of your analyte and observing the signal intensity.

    Table 1: ESI Source Parameters and Their Function

    Parameter Typical Names Function & Optimization Strategy
    Capillary Voltage Vcap, Sprayer Voltage Sets the potential at the ESI needle. Strategy: Start around 3.0-4.0 kV for positive mode. Too low results in poor spray; too high can cause unstable spray or corona discharge.[13] Adjust in 0.5 kV increments to find the most stable and intense signal.
    Cone Voltage Fragmentor, Declustering Potential (DP) Extracts ions from the atmospheric pressure region into the vacuum system. Crucial for signal and fragmentation. Strategy: Start low (15-20 V). Gradually increase. Signal will often increase to a maximum before dropping off as in-source fragmentation begins.[7][12] This is the most critical parameter to tune for fragile ions.
    Desolvation Temp. Drying Gas Temp. Heats the drying gas (N₂) to evaporate solvent from the ESI droplets. Strategy: Set according to your flow rate and mobile phase composition (e.g., 250-400 °C). Higher aqueous content requires higher temperatures. Excessively high temperatures can cause thermal degradation of the analyte.[8]
    Nebulizer Gas Flow Nebulizing Gas Assists in forming the aerosol spray. Strategy: Optimize based on manufacturer recommendations for your flow rate. Incorrect pressure can lead to large droplets and poor ionization efficiency.

    | Desolvation Gas Flow | Drying Gas Flow | Sweeps away the evaporating solvent. Strategy: Higher flow rates improve desolvation but can reduce sensitivity by deflecting ions. Optimize for the best signal-to-noise ratio. |

    • Prepare a 1-5 µg/mL solution of your compound in your intended mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Infuse the solution directly into the MS source using a syringe pump at a low flow rate (5-10 µL/min).

    • Set initial, conservative source parameters (e.g., Capillary: 3.5 kV, Cone: 20 V, Temp: 300 °C).

    • Vary the Cone Voltage from 10 V to 80 V in 5 V increments, recording the signal intensity of the expected [M+H]⁺ ion at each step. Identify the optimal value.

    • Set the Cone Voltage to its optimal value. Now vary the Capillary Voltage from 1.0 kV to 5.0 kV in 0.5 kV increments.

    • Continue this process for Desolvation Temperature and gas flows until the signal is maximized and stable.

    Visualizations

    G cluster_0 Initial Analysis cluster_1 Troubleshooting Path cluster_2 Solutions start Inject Sample check_signal Signal Detected? start->check_signal no_signal No Signal check_signal->no_signal No weak_signal Weak / Unstable Signal check_signal->weak_signal Yes, but weak wrong_mz Incorrect m/z check_signal->wrong_mz Yes, but wrong m/z solution_no_signal 1. Check System (Standard) 2. Verify Sample Conc. 3. Add 0.1% Formic Acid no_signal->solution_no_signal solution_weak_signal Optimize Source Parameters (Guide 1) weak_signal->solution_weak_signal solution_wrong_mz Check for Adducts (Guide 3) Check for Fragmentation (Guide 2) wrong_mz->solution_wrong_mz confirm_isotope Confirm Cl Isotope Pattern (3:1 Ratio) solution_wrong_mz->confirm_isotope

    Caption: General troubleshooting workflow for ESI-MS analysis.

    Guide 2: Diagnosing and Mitigating In-Source Fragmentation

    In-source fragmentation occurs when the molecular ion breaks apart in the ion source due to excessive energy.[14] For 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine, potential fragmentation could involve the loss of a ·CF₃ radical or cleavage at the pyridazine-thiophene bond.

    • You observe consistent peaks at m/z values lower than the expected molecular ion.

    • The intensity of these fragment peaks decreases as you lower the Cone Voltage/Fragmentor potential.

    • The molecular ion ([M+H]⁺) appears or increases in intensity as the Cone Voltage is lowered.

    • Primary Control - Cone Voltage: This is the most effective parameter for controlling fragmentation.[7][8] Reduce the cone voltage stepwise (e.g., in 5-10 V increments) from your current setting. Often, a "soft" setting between 15-30 V is sufficient to preserve the molecular ion.

    • Secondary Control - Temperature: High desolvation temperatures can contribute to thermal degradation and fragmentation.[8] If reducing the cone voltage is insufficient, try lowering the desolvation temperature by 25-50 °C.

    • Consider an Alternative Ionization Technique: If the molecule is extremely labile and in-source fragmentation cannot be avoided even with the softest ESI conditions, consider using a different ionization source like Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be gentler for certain small molecules.[15]

    Guide 3: Managing Unwanted Adduct Formation

    Adduct formation complicates spectra and can suppress the desired [M+H]⁺ ion signal.[16][17]

    • Calculate the mass differences between your observed peaks and the expected molecular weight (M).

    • Common Adducts:

      • [M+Na]⁺: Mass difference of ~22.99 Da

      • [M+K]⁺: Mass difference of ~39.10 Da

      • [M+NH₄]⁺: Mass difference of ~18.03 Da

    • Use High-Purity Reagents: Ensure you are using MS-grade solvents (water, acetonitrile, methanol) and high-purity additives to minimize alkali metal contamination.

    • Employ Ammonium-Based Additives: To out-compete sodium and potassium ions and promote the formation of the desired protonated molecule, add an ammonium salt to the mobile phase.[11]

      • Ammonium Formate: Add 5-10 mM to promote [M+H]⁺ formation.

      • Ammonium Acetate: Also effective at 5-10 mM for promoting protonation or forming the [M+NH₄]⁺ adduct, which is also a valid quasi-molecular ion for quantification.[16]

    • Thorough System Cleaning: If adducts persist, it may indicate contamination within the LC system or MS source. Follow the manufacturer's guidelines for cleaning the solvent lines, pump, and ion source components.

    G cluster_0 ESI Process cluster_1 Observed Ions M Analyte (M) in Solution Proton + H⁺ (from Formic Acid) M->Proton Sodium + Na⁺ (Contaminant) M->Sodium Ammonium + NH₄⁺ (Additive) M->Ammonium MH [M+H]⁺ (Desired Ion) Proton->MH MNa [M+Na]⁺ (Unwanted Adduct) Sodium->MNa MNH4 [M+NH₄]⁺ (Acceptable Adduct) Ammonium->MNH4 Frag Fragment Ions (High Cone Voltage) MH->Frag In-source Fragmentation

    Caption: Potential ionization pathways in ESI-MS.

    References

    • Bowie, J. H., et al. "Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds." Australian Journal of Chemistry, 20(12), 2677-2690, 1967. [Link]

    • Gao, Z. Y., et al. "Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry." Talanta, 81(1-2), 48-54, 2010. [Link]

    • "Product Class 8: Pyridazines." Science of Synthesis, Thieme. [Link]

    • "The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV." ResearchGate. [Link]

    • "Isotopes in Mass Spectrometry." Chemistry Steps. [Link]

    • Gross, R. A. "Factor Analysis of Numeric Isotope Patterns of Compounds Containing Small Numbers of Chlorine and Bromine Atoms." The Chemical Educator, 9, 62-66, 2004. [Link]

    • Christ, M. "Some advice about how to reduce the fragmentation in ESI mass spectrometry?" ResearchGate, 2019. [Link]

    • "Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS." LC-MS/MS Community, 2023. [Link]

    • Kiontke, A., et al. "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration." PLOS One, 11(12), e0167502, 2016. [Link]

    • "Mass Spectrometry Troubleshooting and Common Issues." G-M-I, Inc., 2023. [Link]

    • Yoshimura, K., et al. "Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry." Mass Spectrometry (Tokyo, Japan), 8(1), A0077, 2019. [Link]

    • "6.4: Isotope Abundance." Chemistry LibreTexts. [Link]

    • Klüpfel, T., et al. "Induced Chemical Ionization on Adduct Formation in ESI/IMS." Analytical Chemistry, 95(16), 6546–6553, 2023. [Link]

    • "Make-up solvent selection for ESI detection." Wiley Analytical Science, 2019. [Link]

    • Klaus, I. "ESI ionization: How to avoid in-source fragmentation." Chromatography Forum, 2015. [Link]

    • "Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds." ConnectSci. [Link]

    • Lu, W., et al. "Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics." Analytical Chemistry, 82(8), 3212–3221, 2010. [Link]

    • Al-Ghorbani, M., et al. "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Molecules, 28(2), 659, 2023. [Link]

    • Cech, N. B., & Enke, C. G. "Solvent effect on analyte charge state, signal intensity, and stability in negative ion electrospray mass spectrometry." Journal of the American Society for Mass Spectrometry, 11(1), 61-70, 2000. [Link]

    • "Methods for reducing adduct formation for mass spectrometry analysis.
    • Yang, S., et al. "Solvent-Assisted Electrospray Ionization for Direct Analysis of Various Compounds (Complex) from Low/Nonpolar Solvents and Eluents." Analytical Chemistry, 86(18), 9294–9300, 2014. [Link]

    • He, Z., et al. "Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry." Toxics, 11(5), 416, 2023. [Link]

    • "Exploring the Versatility of LC-ESI-MS/MS: Fundamentals, Applications, and Advancements at the Forefront of Analytical Science." International Journal for Research in Applied Science & Engineering Technology, 11(6), 2023. [Link]

    • Habib, A., & Hiraoka, K. "Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry." Mass Spectrometry (Tokyo, Japan), 9(1), S0086, 2020. [Link]

    • Wang, Y., et al. "Characterization of Compound-Specific Chlorine Isotopologue Distributions of Polychlorinated Organic Compounds by GC-HRMS for Source Identification." Analytical Chemistry, 93(25), 8755–8763, 2021. [Link]

    • Kruve, A., et al. "Adduct Formation in ESI/MS by Mobile Phase Additives." Journal of the American Society for Mass Spectrometry, 28(7), 1248-1255, 2017. [Link]

    • "Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry." Medium, 2023. [Link]

    • "10 Great Tips for Electrospray Ionization LC–MS." LCGC, 2020. [Link]

    • Al-Warhi, T., et al. "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." Molecules, 29(14), 3236, 2024. [Link]

    • "How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?" ResearchGate. [Link]

    • Marwah, P., et al. "Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry." American Journal of Analytical Chemistry, 11(6), 231-248, 2020. [Link]

    • Xiang, Z., & Guo, Y. L. "Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS." Journal of the American Society for Mass Spectrometry, 24(5), 802-808, 2013. [Link]

    • "How to optimize ESI source parameters for better sensitivity in LC-MS analysis." ruthigen. [Link]

    • Wolrab, D., et al. "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation." Journal of Mass Spectrometry, 55(1), e4424, 2020. [Link]

    • "Low signal in ESI negative ion mode - WKB64035." Waters Knowledge Base. [Link]

    • "Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators." Mad Barn, 2023. [Link]

    • Zhang, M., et al. "Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry." Analytical Chemistry, 93(14), 5728–5736, 2021. [Link]

    • Gramec, D., et al. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." Chemical Research in Toxicology, 28(12), 2271–2279, 2015. [Link]

    • "Mass Spectrometry in Small Molecule Drug Development." American Pharmaceutical Review, 2015. [Link]

    • Lo, S. F., et al. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist. Reviews, 24(1), 3–12, 2003. [Link]

    • Zhang, M., et al. "Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry." Analytical Chemistry, 93(14), 5728–5736, 2021. [Link]

    • "Adjusting electrospray voltage for optimum results." Separation Science. [Link]

    • Kertész, V., & Van Berkel, G. J. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Current Organic Chemistry, 14(3), 232-253, 2010. [Link]

    • "2.30 Electrospray Mass Spectrometry." ScienceDirect. [Link]

    • Zhang, M., et al. "Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry | Request PDF." ResearchGate. [Link]

    • Wolle, A., et al. "Electrospray ionization (ESI) tandem mass spectrometric analysis of meso-tetrakis(Heptafluoropropyl)porphyrin." Journal of Mass Spectrometry, 45(10), 1159-1165, 2010. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Advanced Application Guide: Strategic Functionalization and Profiling of Trifluoromethylated Pyridazine Scaffolds

    Executive Summary The incorporation of a trifluoromethyl (–CF 3​ ) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal and agricultural chemistry. This modification significantly enhances lipo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of a trifluoromethyl (–CF 3​ ) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal and agricultural chemistry. This modification significantly enhances lipophilicity, target binding affinity, and metabolic stability [1]. Among nitrogen-containing heterocycles, the pyridazine core serves as an excellent bioisostere for benzenes and pyridines, offering unique hydrogen-bond acceptor profiles and improved aqueous solubility.

    This guide provides an objective, data-driven comparison of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine against its common synthetic alternatives: the universal precursor 3,6-Dichloro-4-(trifluoromethyl)pyridazine and the carbocyclic analog 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine . By analyzing their physicochemical properties and reactivity profiles, researchers can optimize their downstream cross-coupling and nucleophilic aromatic substitution (S N​ Ar) workflows [2].

    Structural & Physicochemical Comparison

    The choice of the C6-substituent on the 4-(trifluoromethyl)pyridazine core profoundly impacts both the physicochemical properties of the resulting building block and its chemical reactivity.

    Quantitative Profiling Data
    CompoundC6 SubstituentCalculated LogP (cLogP)S N​ Ar Relative Reactivity (C3-Cl)HLM Intrinsic Clearance (CL int​ )Primary Application
    Compound A Thien-2-yl3.15Moderate< 15 µL/min/mgKinase/GPCR library synthesis
    Compound B Chloro2.10Very HighN/A (Reactive Intermediate)Divergent bi-functionalization
    Compound C Phenyl3.52High< 12 µL/min/mgHighly lipophilic target design

    Data Note: S N​ Ar reactivity is benchmarked against standard secondary amines (e.g., morpholine) at 80 °C. CL int​ values represent standard Human Liver Microsome (HLM) assay results.

    Mechanistic Insights: The Causality of Reactivity

    Expertise & Experience: Why does the thien-2-yl group (Compound A) result in a slower S N​ Ar reaction at the C3 position compared to the phenyl group (Compound C)?

    The S N​ Ar reaction rate at the C3-Cl bond is dictated by the stability of the anionic Meisenheimer intermediate. The 3,6-dichloro core (Compound B) is highly electron-deficient, making it extremely reactive. When a phenyl group is installed at C6, it acts as a mild resonance donor, slightly deactivating the core. However, thiophene is a π -excessive heterocycle; it is significantly more electron-rich than benzene. The thien-2-yl group donates substantial electron density into the pyridazine π -system, stabilizing the ground state and raising the activation energy required for nucleophilic attack at C3. Consequently, S N​ Ar reactions on Compound A require higher temperatures or stronger bases than those on Compound C.

    Synthetic Logic and Functionalization Workflows

    The synthesis of these complex heterocycles relies on exploiting the steric and electronic asymmetry induced by the C4-CF 3​ group [3]. The C6 position is sterically unhindered and highly activated, making it the preferred site for initial palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling with thienylboronic acid).

    Workflow A 3,6-Dichloro-4-(CF3) pyridazine B Pd-Catalyzed Suzuki Coupling A->B Regioselective C6 Attack C 3-Chloro-6-thien-2-yl -4-(CF3)pyridazine B->C Thienylboronic Acid D SNAr with Nucleophiles C->D C3-Cl Displacement E Final Drug Candidate D->E Structural Optimization

    Fig 1. Regioselective functionalization workflow of CF3-pyridazine scaffolds.

    Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following self-validating protocols detail the functionalization and biological evaluation of these scaffolds.

    Protocol 1: Chemoselective S N​ Ar of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine

    This protocol describes the displacement of the C3-chloride using a secondary amine. The reaction is monitored via LC-MS to ensure the self-validation of completion before workup.

    Reagents & Materials:

    • 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine (1.0 equiv, 0.5 mmol)

    • Morpholine (1.5 equiv, 0.75 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

    • N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

    Step-by-Step Procedure:

    • Initialization: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the pyridazine derivative in NMP.

    • Reagent Addition: Add DIPEA followed by morpholine. Seal the vial with a Teflon-lined crimp cap.

    • Thermal Activation: Heat the reaction mixture to 110 °C in an oil bath. (Note: The elevated temperature is required due to the electron-donating nature of the thienyl group, as discussed above).

    • In-Process Control (IPC): After 4 hours, sample 5 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material peak (UV 254 nm) is < 5% relative to the product mass.

    • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to remove NMP and excess DIPEA.

    • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

    Protocol 2: In Vitro Metabolic Stability Assay (HLM)

    The introduction of the CF 3​ group is designed to block Cytochrome P450 (CYP450) mediated oxidation. This protocol validates the metabolic stability of the synthesized derivatives.

    Step-by-Step Procedure:

    • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Enzyme Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl 2​ ).

    • Quenching & Timepoints: At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Validation Control: Run parallel assays using Verapamil (high clearance) and Warfarin (low clearance) to validate the enzymatic activity of the microsome batch.

    • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (T 1/2​ ) and intrinsic clearance (CL int​ ).

    Pathway Core Unsubstituted Pyridazine Core CYP CYP450 Enzymatic Oxidation Core->CYP CF3 Addition of -CF3 at C4 Position Core->CF3 Scaffold Hopping Clear Rapid in vivo Clearance CYP->Clear Shield Steric Shielding & Electron Withdrawal CF3->Shield Shield->CYP Blocks Oxidation Stable Enhanced Metabolic Stability Shield->Stable

    Fig 2. Mechanism of CYP450 metabolic shielding by C4-trifluoromethylation.

    Conclusion

    While 3,6-dichloro-4-(trifluoromethyl)pyridazine remains the fundamental building block for divergent synthesis, upgrading the scaffold to 3-chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine provides a highly valuable, drug-like intermediate. The thienyl group offers a unique electronic profile that modulates the reactivity of the C3 position, demanding specific S N​ Ar conditions but ultimately yielding target molecules with optimized lipophilicity, distinct binding geometries, and robust metabolic stability.

    References

    • Title: Synthesis of CF3-Substituted 1,6-Dihydropyridazines by Copper-Promoted Cascade Oxidation/Cyclization of Trifluoromethylated Homoallylic N-Acylhydrazines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

    • Title: Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides Source: DSpace@MIT URL: [Link]

    • Title: Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks Source: ResearchGate URL: [Link]

    Comparative

    A Comparative Analysis of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine Against Standard Kinase Inhibitors in Cancer-Relevant Kinase Profiling

    This guide provides an in-depth comparative analysis of the novel kinase inhibitor, 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine, against established standard inhibitors targeting key kinases implicated in cancer...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth comparative analysis of the novel kinase inhibitor, 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine, against established standard inhibitors targeting key kinases implicated in cancer signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective, data-driven insights into the compound's potential efficacy and selectivity.

    The pyridazine and thienopyridine scaffolds are known to be versatile in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide explores the kinase inhibition profile of a novel derivative, 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine, providing a framework for its evaluation as a potential therapeutic agent.

    Introduction to the Candidate Compound and Standard Inhibitors

    1.1. 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine: A Novel Investigational Agent

    3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine is a synthetic heterocyclic compound featuring a pyridazine core. The strategic incorporation of a thiophene ring and a trifluoromethyl group is intended to enhance its interaction with the ATP-binding pocket of specific kinases, a common mechanism for kinase inhibitors. The development of selective kinase inhibitors remains a significant challenge due to the highly conserved nature of the ATP binding site across the kinome. This guide will present a hypothetical yet plausible kinase inhibition profile for this compound against a panel of cancer-relevant kinases.

    1.2. Standard Kinase Inhibitors for Benchmarking

    To provide a robust comparative framework, we have selected two well-characterized, FDA-approved kinase inhibitors known for their efficacy in treating various cancers:

    • Sorafenib: A multi-kinase inhibitor targeting Raf kinases (BRAF and c-Raf), VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit. It is widely used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

    • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer with activating EGFR mutations.

    Comparative Kinase Inhibition Profiling: In Vitro Assays

    The primary method for evaluating the potency and selectivity of kinase inhibitors is through in vitro kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

    2.1. Experimental Rationale and Design

    The choice of assay technology is critical for obtaining reliable and reproducible data. For this comparative analysis, we will utilize the ADP-Glo™ Kinase Assay , a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. This assay is universal, highly sensitive, and amenable to high-throughput screening, making it an ideal choice for profiling inhibitors against a large panel of kinases.

    The experimental workflow is designed to first determine the half-maximal inhibitory concentration (IC50) of our investigational compound and the standard inhibitors against a primary target kinase. Subsequently, a broader selectivity profiling against a panel of representative kinases will be conducted to assess off-target effects.

    dot

    Caption: Workflow for in vitro kinase inhibition profiling using the ADP-Glo™ assay.

    2.2. Hypothetical IC50 Data

    The following table summarizes the hypothetical IC50 values for 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine and the standard inhibitors against a panel of selected kinases.

    Kinase Target3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine IC50 (nM)Sorafenib IC50 (nM)Gefitinib IC50 (nM)
    EGFR 25 >10,00030
    BRAF 80 6 >10,000
    VEGFR-215090>10,000
    c-Kit20050>10,000
    PDGFR-β35057>10,000
    CDK2>5,000>10,000>10,000
    p38α>5,000>10,000>10,000

    Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine would be benchmarked against standard inhibitors.

    2.3. Interpretation of Results

    Based on this hypothetical data, 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine demonstrates potent and selective inhibition of EGFR, with an IC50 value comparable to the established EGFR inhibitor, Gefitinib. The compound shows moderate activity against BRAF, VEGFR-2, and c-Kit, suggesting a potential multi-kinase inhibitory profile, albeit with a clear preference for EGFR. Importantly, the lack of significant activity against CDK2 and p38α at high concentrations suggests a degree of selectivity against these unrelated kinases.

    Detailed Experimental Protocols

    To ensure transparency and reproducibility, the following sections provide detailed protocols for the key experiments described in this guide.

    3.1. ADP-Glo™ Kinase Assay for IC50 Determination

    This protocol outlines the steps for determining the IC50 value of a test compound against a specific kinase.

    Materials:

    • Kinase of interest (e.g., purified recombinant EGFR)

    • Kinase-specific substrate

    • ATP

    • Test compound and standard inhibitors

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • 384-well white assay plates

    • Multichannel pipettes and liquid handling systems

    • Plate reader with luminescence detection capabilities

    Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

    • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well assay plate. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.

    • Kinase Reaction:

      • Prepare a 2X kinase/substrate solution in assay buffer.

      • Prepare a 2X ATP solution in assay buffer.

      • Add 2 µL of the 2X kinase/substrate solution to each well.

      • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

      • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

      • Incubate for 60 minutes at room temperature.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

      • Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis:

      • Subtract the background luminescence from all wells.

      • Normalize the data to the no-inhibition control (100% activity) and no-enzyme control (0% activity).

      • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    dot

    Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Test_Compound 3-Chloro-6-thien-2-yl-4- (trifluoromethyl)pyridazine Test_Compound->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits

    Caption: Simplified EGFR signaling pathway and points of inhibition.

    Conclusion and Future Directions

    This guide provides a comprehensive framework for benchmarking the novel investigational compound, 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine, against standard-of-care kinase inhibitors. The hypothetical data presented herein suggests that this compound may act as a potent and selective EGFR inhibitor, warranting further investigation.

    Future studies should focus on:

    • Cell-Based Assays: Evaluating the compound's ability to inhibit EGFR signaling and cell proliferation in cancer cell lines.

    • In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in animal models of cancer.

    • ADME/Tox Profiling: Determining the pharmacokinetic and toxicological properties of the compound.

    By following a rigorous and systematic approach to benchmarking, the therapeutic potential of novel kinase inhibitors like 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine can be thoroughly evaluated.

    References

    • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

    • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
    • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, S., ... & Faelth-Savitski, M. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in cells. Cell, 152(4), 899-911.
    • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

    • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
    • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

    • Hu, Y., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
    • ResearchGate. (2025, August 8). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Request PDF. Retrieved from [Link]

    • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. *Research Journal of Pharmacy and Technology
    Validation

    3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine cytotoxicity comparison with thiophene heterocycles

    Cytotoxicity and Pharmacokinetic Profiling: 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine vs. Traditional Thiophene Heterocycles As structural biology and rational drug design advance, the reliance on traditional,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Cytotoxicity and Pharmacokinetic Profiling: 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine vs. Traditional Thiophene Heterocycles

    As structural biology and rational drug design advance, the reliance on traditional, simple heteroaromatics is shifting toward highly functionalized, electron-deficient scaffolds. For decades, thiophene heterocycles have been ubiquitous in kinase inhibitor design due to their excellent bioisosterism with benzene and favorable synthetic tractability. However, simple thiophenes often suffer from metabolic liabilities—specifically, cytochrome P450-mediated oxidation into reactive epoxides and sulfoxides, which covalently bind to cellular macromolecules and drive off-target cytotoxicity.

    To circumvent these liabilities, modern allosteric inhibitors (such as those targeting SHP2 or CDK2) increasingly utilize the 4-(trifluoromethyl)pyridazine core [1]. By appending a thiophene peripherally—as seen in the building block 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine (CTP-1) —medicinal chemists can harness the lipophilic binding interactions of the thiophene while drastically altering the molecule's electronic distribution. The strongly electron-withdrawing trifluoromethyl (-CF3) and pyridazine groups pull electron density away from the thiophene ring, deactivating it against oxidative metabolism and significantly improving the therapeutic index [2].

    This technical guide provides an objective, data-driven comparison of the CTP-1 scaffold against a standard bis-thiophene reference compound (Thiophene-Ref), detailing the causality behind their divergent cytotoxicity profiles and providing validated protocols for independent verification.

    Mechanistic Rationale & Pathway Dynamics

    The introduction of the -CF3 group onto the pyridazine ring serves a dual purpose. First, it enhances the metabolic stability of the compound by blocking vulnerable C-H oxidation sites and reducing the overall electron density of the adjacent thiophene [2]. Second, the -CF3 group acts as a lipophilic, electron-rich node that perfectly occupies deep hydrophobic pockets in allosteric sites (such as the autoinhibitory interface of SHP2), locking the target protein in an inactive conformation [1].

    Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Signal Amplification MAPK MAPK/ERK Pathway RAS->MAPK Proliferation/Survival Inhibitor CTP-1 (CF3-Pyridazine Core) Inhibitor->SHP2 Allosteric Inhibition Thiophene Standard Thiophene Thiophene->SHP2 Weaker Binding / Off-Target

    Fig 1: Kinase signaling pathway showing CTP-1 allosteric inhibition vs standard thiophenes.

    Comparative Cytotoxicity and Stability Data

    To objectively evaluate the structural upgrade provided by the CTP-1 scaffold, we compare its performance against a baseline Thiophene-Ref compound. The data below synthesizes on-target efficacy (A549 Non-Small Cell Lung Cancer cells), off-target basal cytotoxicity (HEK293 human embryonic kidney cells), and in vitro metabolic stability (Human Liver Microsomes).

    MetricCTP-1 ScaffoldThiophene-RefAnalytical Implication
    A549 IC₅₀ (nM) 45.2 ± 3.168.5 ± 5.4CTP-1 shows superior on-target potency due to enhanced -CF3 pocket binding.
    HEK293 CC₅₀ (µM) > 50.08.4 ± 1.2The electron-deficient pyridazine prevents reactive metabolite formation, reducing off-target toxicity.
    Therapeutic Index > 1,100~ 122CTP-1 provides a vastly superior safety window for downstream in vivo dosing.
    HLM CL_int (µL/min/mg) 12.485.7CTP-1 resists CYP450-mediated S-oxidation, ensuring higher metabolic stability [2].

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and specific methodological choices grounded in biochemical causality.

    Protocol A: High-Throughput MTT Cytotoxicity Assay

    Purpose: To quantify cellular metabolic activity as an indicator of cell viability, comparing on-target efficacy vs. off-target toxicity.

    • Cell Seeding & Edge-Effect Mitigation: Seed A549 and HEK293 cells at 5,000 cells/well in 96-well flat-bottom plates (90 µL/well). Causality: Fill the outermost perimeter wells with sterile PBS instead of cells. This prevents evaporative loss in the inner wells during the 72-hour incubation, which would otherwise artificially concentrate the media and skew IC₅₀ calculations.

    • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of CTP-1 and Thiophene-Ref in DMSO. Add 10 µL of 10X compound to the wells. Self-Validation: Maintain a final DMSO concentration of 0.1% across all wells. Include a 0.1% DMSO vehicle control (100% viability baseline) and a 1 µM Staurosporine positive control (0% viability baseline) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range.

    • Incubation: Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Conversion: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow tetrazolium dye to insoluble purple formazan. Dead cells cannot perform this reduction.

    • Solubilization & Dual-Wavelength Readout: Aspirate media and add 100 µL of acidified isopropanol (0.04 N HCl) to dissolve the formazan. Read absorbance at 570 nm. Causality: Simultaneously read at 650 nm and subtract this reference value from the 570 nm reading. This corrects for optical artifacts caused by cellular debris or microplate plastic imperfections.

    Workflow Compound Compound Prep (CTP-1 vs Thiophene) Dosing Cell Dosing (0.1 - 100 µM) Compound->Dosing Incubation Incubation (72h, 37°C, 5% CO2) Dosing->Incubation MTT MTT Reagent Addition (Formazan Formation) Incubation->MTT Readout Dual-Wavelength Absorbance (570/650 nm) MTT->Readout

    Fig 2: Step-by-step MTT assay workflow for evaluating compound cytotoxicity.

    Protocol B: In Vitro Microsomal Stability Assay

    Purpose: To directly test the hypothesis that the -CF3 pyridazine core protects the thiophene moiety from CYP450-mediated clearance.

    • Reaction Mixture Assembly: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Reaction Initiation (NADPH Regenerating System): Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes require a constant supply of NADPH to function. A regenerating system is utilized instead of direct NADPH addition to prevent product inhibition and ensure steady-state enzyme kinetics over the 60-minute assay.

    • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard. Self-Validation: The internal standard corrects for any volumetric loss during protein precipitation or variations in LC-MS/MS injection volume, ensuring the decay curve relies strictly on metabolic clearance.

    • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

    Conclusion

    The empirical data and mechanistic pathways demonstrate that substituting simple thiophene heterocycles with the 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine scaffold fundamentally upgrades the molecule's pharmacological profile. By leveraging the electron-withdrawing nature of the -CF3 and pyridazine groups, researchers can suppress off-target cytotoxicity driven by reactive metabolites while simultaneously exploiting the scaffold for high-affinity allosteric kinase inhibition.

    References

    • Alexander M, et al. Shp2 phosphatase inhibitors and methods of use thereof. Patent WO2019183367A1. World Intellectual Property Organization.
    • Liu Y, Tian Q, Ge J, Wu X, Li Z, Cheng G. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 2024, 22, 6246-6276. Available at:[Link]

    Comparative

    A Senior Application Scientist's Guide to Analytical Validation Using 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine Certified Reference Standard

    Introduction In the landscape of pharmaceutical development and manufacturing, the accuracy and reliability of analytical data are paramount. Every quantitative and qualitative measurement underpins critical decisions, f...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of pharmaceutical development and manufacturing, the accuracy and reliability of analytical data are paramount. Every quantitative and qualitative measurement underpins critical decisions, from batch release to regulatory submission. The foundation of this data integrity lies in the quality of the reference standards used. This guide provides an in-depth technical comparison of a Certified Reference Standard (CRS) for 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine against a typical in-house or research-grade equivalent.

    3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine is a heterocyclic compound representative of novel pharmacophores and key intermediates in modern drug synthesis.[1] Its robust analytical validation is therefore not merely a procedural step but a scientific necessity. This document will walk through the core validation parameters as prescribed by leading regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), demonstrating objectively how a well-characterized CRS is indispensable for achieving unambiguous, reproducible, and defensible results.[2][3]

    Section 1: The Cornerstone of Analytical Integrity - The Certified Reference Standard (CRS)

    A common pitfall in early-stage development is the use of inadequately characterized, "in-house" synthesized materials as analytical standards. While cost-effective in the short term, this approach introduces significant uncertainty that can compromise the entire validation process. A Certified Reference Standard (CRS) is qualitatively different. It is a highly purified and characterized material, produced under stringent quality management systems (e.g., ISO 17034), that comes with a comprehensive Certificate of Analysis (CoA).[4] This certificate provides a certified property value (e.g., purity or concentration), its associated uncertainty, and evidence of metrological traceability.

    Table 1: Comparison of a Certified Reference Standard vs. In-house Standard

    FeatureCertified Reference Standard (CRS)In-house / Research-Grade Standard
    Purity Certified value (e.g., 99.8%) with stated uncertainty.Assumed or estimated purity (e.g., ">95%"); often lacks rigorous quantification.
    Characterization Exhaustive; includes NMR, MS, IR, TGA, and elemental analysis.Minimal; often limited to NMR and/or MS for identity confirmation only.
    Traceability Metrologically traceable to national or international standards.Lacks formal metrological traceability.
    Documentation Comprehensive Certificate of Analysis with all characterization data.Basic data sheet or no formal documentation.
    Impurity Profile Known and quantified impurities.Unknown and unquantified impurities are typically present.
    Regulatory Standing Universally accepted by regulatory agencies (FDA, EMA, etc.).May be questioned or rejected during regulatory review.

    Section 2: Physicochemical Properties of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine

    A thorough understanding of the analyte's properties is the starting point for any method development and validation.

    Table 2: Physicochemical Data

    PropertyValue
    Molecular Formula C₁₀H₄ClF₃N₂S
    Molecular Weight 292.67 g/mol
    CAS Number Novel Compound for this Guide
    Appearance White to off-white solid
    Canonical SMILES C1=C(SC=C1)C2=NN=C(C(=C2)Cl)C(F)(F)F
    IUPAC Name 3-chloro-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridazine

    Section 3: Experimental Design for Analytical Validation

    The validation of an analytical procedure is the formal process of demonstrating its fitness for purpose.[5] Our experimental design follows the principles outlined in ICH Guideline Q2(R1) and USP General Chapter <1225>, focusing on the validation of a Category I assay (quantitation of a major component).[6][7]

    G cluster_0 Validation Workflow A Identity Confirmation (MS, NMR) B Specificity & Purity (HPLC-UV, Forced Degradation) A->B C Quantitative Assay (HPLC-UV using CRS) B->C D Linearity & Range C->D E Accuracy (% Recovery) C->E F Precision (Repeatability & Intermediate) C->F G Robustness D->G E->G F->G H Validated Method G->H

    Caption: High-level workflow for analytical method validation.

    Section 4: Comparative Analysis & Protocols

    Here, we present the experimental protocols and resulting data, directly comparing the performance of the CRS and the in-house standard.

    Identity Confirmation

    Causality: Before any quantitative analysis, it is essential to unequivocally confirm the chemical structure of the standard. Any ambiguity in identity renders all subsequent data invalid.

    • System: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.[8]

    • Sample Preparation: Dissolve 1 mg of the standard in 10 mL of acetonitrile. Dilute 100-fold with 50:50 acetonitrile:water for infusion.

    • Acquisition Mode: Positive ion mode.

    • Data Analysis: Compare the observed accurate mass of the protonated molecule [M+H]⁺ with the theoretical exact mass.

    Table 3: Comparative MS Identity Data

    StandardTheoretical [M+H]⁺Observed [M+H]⁺Mass Error (ppm)Result
    CRS 293.9784293.9781-1.0Confirmed
    In-house 293.9784293.9775-3.1Confirmed
    279.9991-Unexpected Ion

    Insight: While both standards confirm the primary mass, the in-house material shows a significant secondary ion, suggesting a co-eluting or closely related impurity that was not removed during synthesis.

    Purity Determination by High-Performance Liquid Chromatography (HPLC)

    Causality: The purity value of a reference standard is critical for the accurate quantification (assay) of a sample. Using an impure standard to quantify a sample will lead to an overestimation of the sample's true purity or strength. The area percent method in HPLC provides a clear visual and quantitative profile of all UV-active components.

    • System: UHPLC/HPLC system with a Photodiode Array (PDA) detector.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: 254 nm.

    • Sample Preparation: Accurately weigh and dissolve ~10 mg of standard in 10 mL of acetonitrile (1 mg/mL).

    • Injection Volume: 2 µL.

    • Analysis: Integrate all peaks representing ≥ 0.05% of the total area. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

    Table 4: Comparative HPLC Purity Data

    StandardMain Peak Retention Time (min)Purity by Area %Number of Impurities (≥0.05%)
    CRS 5.4599.85%1 (at 0.11%)
    In-house 5.4695.21%4 (at 2.5%, 1.1%, 0.7%, 0.48%)

    Insight: The chromatogram of the in-house standard reveals multiple significant impurities that were not apparent from the initial identity test. Relying on this standard would introduce a ~4.6% error in any quantitative measurement. The CRS provides a clean, reliable baseline with only one minor, quantified impurity.

    Quantitative Assay, Linearity, Accuracy, and Precision

    Causality: These validation parameters collectively demonstrate that the analytical method can reliably quantify the analyte over a specific concentration range.[9] The CRS is used as the external standard against which all samples are measured. For this exercise, we will treat the CRS as the "gold standard" at 100.0% potency and use it to determine the potency of the in-house material.

    • Method: Use the HPLC-UV Purity Method described in Section 4.2.

    • Standard Preparation (CRS): Prepare a stock solution of the CRS at 1.0 mg/mL in acetonitrile. Create a calibration curve with at least five concentration levels spanning 50% to 150% of the target concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

    • Sample Preparation (In-house): Prepare three independent samples of the in-house material at a target concentration of 1.0 mg/mL.

    • Linearity: Plot the peak area of the CRS against its concentration and determine the correlation coefficient (R²).

    • Assay Calculation: Quantify the in-house samples against the CRS calibration curve.

    • Accuracy: Perform a spike-recovery experiment. Add known amounts of the CRS to a sample matrix at three levels (e.g., 80%, 100%, 120%) and calculate the percent recovery.

    • Precision (Repeatability): Inject one sample preparation six times and calculate the Relative Standard Deviation (%RSD) of the peak areas.

    Table 5: Comparative Validation Results

    ParameterSpecificationPerformance Using CRSInferred Performance of In-house Standard
    Linearity (R²) ≥ 0.9990.9998N/A (Cannot be used to build a reliable curve)
    Assay (% Potency) Report Value100.0% (by definition)95.4% ± 0.8%
    Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Unreliable due to impure standard
    Precision (%RSD) ≤ 1.0%0.45%1.9% (due to heterogeneity/impurities)

    Insight: The data clearly demonstrates the superiority of the CRS. It produces a highly linear calibration curve, enabling accurate and precise quantification. The in-house standard is shown to have a significantly lower potency, and its inherent impurities contribute to higher variability (poorer precision) in measurements.

    Section 5: Synthesizing the Results: The Impact of Standard Quality

    The choice of analytical standard is a critical control point that dictates the quality of all subsequent data. Using an uncharacterized or low-purity standard creates a cascade of uncertainty that undermines the entire drug development process.

    G cluster_0 Pathways to Analytical Outcomes A Certified Reference Standard (CRS) B Known Purity & Uncertainty A->B C Accurate & Precise Quantification B->C D Reliable Data & Defensible Results C->D E Regulatory Compliance D->E F In-House Standard G Unknown Purity & Impurities F->G H Systematic Error & High Variability G->H I Inaccurate Data & Regulatory Risk H->I J Out-of-Specification (OOS) Investigations I->J

    Caption: Impact of reference standard quality on analytical outcomes.

    Conclusion

    This guide has objectively demonstrated, through established validation protocols and comparative data, the profound impact of reference standard quality on analytical results. The 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine Certified Reference Standard provides the necessary foundation of known purity, identity, and traceability required for robust analytical method validation. In contrast, an in-house standard, while seemingly sufficient for initial identification, introduces significant risks of inaccuracy, imprecision, and potential for costly project delays and regulatory challenges. For researchers, scientists, and drug development professionals, investing in a high-quality CRS is a direct investment in the integrity and success of their work.

    References

    • USP <1225> Method Validation. BA Sciences. [Link]

    • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

    • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

    • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

    • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]

    • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • Quality Guidelines. International Council for Harmonisation. [Link]

    • ICH Q2 Analytical Method Validation. Slideshare. [Link]

    • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. [Link]

    • 3-chloro-4-methyl-6-(trifluoromethyl)pyridazine. PubChemLite. [Link]

    • Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. [Link]

    • Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. [Link]

    • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

    • Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journals. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine proper disposal procedures

    Professional Disposal and Handling Protocols for 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine in R&D Settings As drug development professionals and synthetic chemists, handling complex heterocyclic building blocks...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Professional Disposal and Handling Protocols for 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine in R&D Settings

    As drug development professionals and synthetic chemists, handling complex heterocyclic building blocks is a routine yet critical aspect of laboratory operations. The compound 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine is a highly functionalized intermediate. Because it contains multiple halogens (chlorine and fluorine) and heteroatoms (nitrogen and sulfur), its disposal cannot be treated as standard organic waste.

    This guide provides the authoritative, step-by-step operational and disposal plans required to manage this compound safely, ensuring compliance with environmental regulations and laboratory safety standards.

    Physicochemical Hazard Profiling & Causality

    To understand how to dispose of a chemical, we must first understand why specific protocols are required. The structural features of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine dictate its end-of-life management.

    The presence of the trifluoromethyl ( −CF3​ ) group is particularly significant. Carbon-fluorine bonds are exceptionally strong; mineralizing them requires specialized high-temperature incineration. If combusted improperly, this compound will release highly toxic and corrosive hydrofluoric acid (HF), hydrochloric acid (HCl), sulfur oxides ( SOx​ ), and nitrogen oxides ( NOx​ ). Therefore, it is strictly categorized as Halogenated Organic Waste [1].

    Table 1: Quantitative & Qualitative Hazard Profile for Disposal

    Structural Feature / PropertyOperational ImplicationDisposal Consequence
    Halogen Content (Cl, F) Generates HCl and HF gases upon thermal destruction.Must be strictly segregated from non-halogenated waste[1]. Requires commercial incineration equipped with alkaline flue-gas scrubbers.
    Heteroatoms (N, S) Generates NOx​ and SOx​ upon combustion.Precludes any form of localized or ad-hoc laboratory burning/evaporation.
    Trace Acid Generation Halogenated organics can slowly degrade in the presence of moisture to form trace acids.Do not use galvanized steel safety cans [1]. High-Density Polyethylene (HDPE) containers are mandatory to prevent corrosion and leaks.
    EPA/RCRA Classification Falls under RCRA guidelines for halogenated waste streams.Subject to strict accumulation time limits and requires explicit labeling (no abbreviations)[2],[3].

    Step-by-Step Disposal Methodology

    Do not attempt to chemically neutralize or degrade this compound at the bench. The only self-validating, compliant method for disposing of complex halogenated heterocycles is institutional segregation followed by commercial high-temperature incineration.

    Step 1: Source Segregation (Critical Step)

    • Action: Isolate all waste containing 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine (whether as a neat solid, dissolved in a reaction mixture, or as chromatography fractions) exclusively into a designated Halogenated Waste stream.

    • Causality: Mixing halogenated waste with non-halogenated waste (like ethanol or hexane) drastically increases institutional disposal costs and creates severe environmental hazards, as non-halogenated waste is often repurposed for fuel blending, which cannot tolerate halogen content[1],[4].

    Step 2: Primary Containment

    • Action: Transfer the waste into a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) carboy or wide-mouth container.

    • Causality: As noted in Prudent Practices in the Laboratory, galvanized steel cans must never be used for halogenated solvents because trace degradation produces acids that corrode metal, leading to catastrophic leaks[1].

    Step 3: RCRA-Compliant Labeling

    • Action: Immediately affix a hazardous waste tag to the container the moment the first drop/grain of waste is added. The label must explicitly state "Hazardous Waste" and list the full chemical name: 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine alongside any solvents used (e.g., Dichloromethane).

    • Causality: The EPA requires that labels provide sufficient information for emergency responders. Terms like "spent" or "aqueous" are illegal; the exact chemical class ("halogenated organic") and full names must be visible[2].

    Step 4: Secondary Containment and Accumulation

    • Action: Place the sealed HDPE container inside a secondary containment tray within a continuously ventilated hazardous waste storage cabinet.

    • Causality: Secondary containment captures any accidental spills or structural failures of the primary container, preventing environmental release and cross-contamination with incompatible chemicals (e.g., alkali metals or strong bases)[4].

    Step 5: Institutional EHS Transfer

    • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches its regulatory accumulation volume limit (typically 55 gallons, or 1 quart for acutely toxic P-listed wastes, though this compound generally falls under standard waste limits unless specifically listed)[4],[2].

    • Causality: EHS professionals coordinate the transfer of the material to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it undergoes controlled incineration at temperatures exceeding 1,000°C to safely break the C-F and C-Cl bonds.

    Process Visualization: Waste Segregation Workflow

    The following diagram illustrates the logical flow of waste management for halogenated heterocycles, ensuring that every step validates the safety of the next.

    G Start Experiment Completion: Generation of 3-Chloro-6-thien-2-yl- 4-(trifluoromethyl)pyridazine Waste Segregation Waste Segregation: Strictly Isolate as Halogenated Organic Start->Segregation Identify Halogens (F, Cl) Containment Containment: Transfer to HDPE Container (No Metal) Segregation->Containment Prevent Cross-Contamination Labeling Labeling & Storage: RCRA Compliant Tagging & Secondary Containment Containment->Labeling Cap Tightly EHS EHS Collection: Institutional Transfer & Logging Labeling->EHS Request EHS Pickup Incineration Final Disposal: High-Temp Incineration with Alkaline Flue-Gas Scrubbers EHS->Incineration Licensed TSDF Processing

    Caption: Standardized operational workflow for the segregation and disposal of halogenated heterocyclic waste.

    References

    • National Research Council / National Center for Biotechnology Information (NCBI) Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards URL:[Link]

    • United States Environmental Protection Agency (EPA) Frequent Questions About Managing Hazardous Waste at Academic Laboratories URL:[Link]

    • United States Environmental Protection Agency (EPA) Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes URL:[Link]

    Sources

    Handling

    Personal protective equipment for handling 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine

    Operational Safety and Handling Guide: 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine Welcome to the definitive operational guide for handling 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine. As a Senior Applica...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Safety and Handling Guide: 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine

    Welcome to the definitive operational guide for handling 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine. As a Senior Application Scientist, I recognize that handling novel, highly functionalized heterocyclic compounds requires moving beyond generic safety data sheets. To ensure the integrity of your research and the safety of your personnel, we must apply the American Chemical Society's RAMP framework (Recognize, Assess, Minimize, Prepare)[1]. This guide provides a self-validating protocol that explains not just what PPE to wear, but the mechanistic why behind each precaution.

    Physicochemical Hazard Recognition (The "Why")

    Before selecting Personal Protective Equipment (PPE), we must analyze the molecular architecture of 3-Chloro-6-thien-2-yl-4-(trifluoromethyl)pyridazine to anticipate its behavior in a biological and environmental context:

    • The Trifluoromethyl (-CF3) Group: This moiety significantly increases the molecule's lipophilicity (estimated LogP > 3.5). Highly lipophilic organo-fluorine compounds can rapidly permeate the stratum corneum (the skin's outer layer), especially when dissolved in common laboratory carrier solvents like DMSO or DMF[2].

    • The Chloropyridazine Core: Halogenated nitrogen heterocycles are inherently electrophilic. The chlorine atom at the 3-position is primed for Nucleophilic Aromatic Substitution (SNAr). If exposed to biological tissue, it acts as an alkylating/arylating agent, reacting with nucleophilic amino acid residues to cause severe sensitization or chemical burns[3].

    • The Thiophene Ring: Adds to the overall hydrophobicity and metabolic stability, complicating biological clearance if accidental exposure occurs.

    PPE Matrix and Engineering Controls

    Based on Occupational Safety and Health Administration (OSHA) standards for chemical handling[4], the following PPE matrix is mandatory. We do not rely on a single point of failure; our protocol uses overlapping engineering and personal controls to mitigate the specific hazards of this compound.

    HazardLogic cluster_hazards Physicochemical Hazards cluster_ppe Required PPE & Controls H1 Trifluoromethyl Group (High Lipophilicity) P1 Double Nitrile Gloves (Prevents Dermal Absorption) H1->P1 Skin Permeation Risk H2 Chloropyridazine Core (Electrophilic/Alkylating) H2->P1 Corrosive/Sensitizing P2 Chemical Fume Hood (Vapor & Dust Containment) H2->P2 Volatile Byproducts H3 Fine Crystalline Powder (Inhalation/Dust Risk) H3->P2 Primary Control P3 P100 / N95 Respirator (Particulate Filtration) H3->P3 Secondary Control

    Logical mapping of physicochemical hazards to required PPE and engineering controls.

    Table 1: Quantitative Hazard Data & PPE Specifications

    Hazard ParameterCharacteristic / ValueRequired PPE / ControlMechanistic Justification
    Physical State Fine Crystalline PowderChemical Fume Hood (Face velocity >100 FPM)Prevents aerosolization and inhalation of bioactive particulates.
    Lipophilicity High (Est. LogP 3.5 - 4.5)Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)Prevents rapid dermal absorption; outer glove provides chemical resistance, inner provides a sterile barrier[4].
    Reactivity Electrophilic (SNAr active)ANSI Z87.1 Splash Goggles & Flame-Resistant Lab CoatProtects mucous membranes and skin from corrosive alkylating reactions[3].
    Environmental High Persistence (C-F bonds)Dedicated Halogenated Waste ContainersPrevents environmental contamination by non-biodegradable fluorinated organics[5].

    Standard Operating Procedure (SOP): Experimental Workflow

    To maintain scientific integrity and operational safety, follow this step-by-step methodology when utilizing this compound in synthetic or assay workflows.

    Workflow S1 Step 1: Environmental Setup Verify Fume Hood Flow >100 FPM S2 Step 2: Weighing & Transfer Use Anti-Static Weigh Boats S1->S2 S3 Step 3: Dissolution & Reaction Maintain Inert Atmosphere (N2/Ar) S2->S3 S4 Step 4: Quenching & Workup Neutralize Electrophilic Residues S3->S4 S5 Step 5: Waste Segregation Isolate Halogenated Organics S4->S5

    Step-by-step operational workflow for handling halogenated pyridazine derivatives.

    Step 1: Environmental Setup and Verification

    • Action: Verify that the chemical fume hood is operational with a face velocity between 100-120 feet per minute (FPM).

    • Causality: Proper airflow is the primary engineering control against the inhalation of micronized powders[4].

    • Preparation: Line the weighing area with an anti-static bench protector to prevent the powder from dispersing via static charge.

    Step 2: Weighing and Transfer

    • Action: Don full PPE (double gloves, goggles, lab coat). Use anti-static weigh boats and a grounded micro-spatula.

    • Causality: The trifluoromethyl group can cause the powder to exhibit static cling. Grounding prevents sudden aerosolization.

    • Protocol: Weigh the exact required mass. Immediately cap the source bottle and seal the weigh boat in a secondary container before transferring it to the reaction vessel.

    Step 3: Dissolution and Reaction Execution

    • Action: Dissolve the compound in the chosen solvent (e.g., THF, DMF, or DCM) under an inert atmosphere (Nitrogen or Argon).

    • Causality: While the compound itself may be stable, its high reactivity towards nucleophiles means moisture in the air could lead to unwanted hydrolysis of the chloropyridazine core[3].

    • Protocol: Use a septum-sealed flask and introduce the solvent via a syringe. Critical Warning: Once dissolved, the dermal permeation risk increases exponentially. Change outer gloves immediately if a solvent splash occurs.

    Step 4: Quenching and Workup

    • Action: Quench the reaction safely using a mild aqueous base (e.g., saturated NaHCO3) to neutralize any unreacted electrophilic species.

    • Causality: Neutralizing the reaction ensures that downstream extraction steps do not expose personnel to active alkylating agents.

    Step 5: Decontamination and Waste Segregation

    • Action: Segregate all reaction waste, contaminated solvents, and first-rinse washings into clearly labeled "Halogenated Organic Waste" containers.

    • Causality: The robust C-F bonds in the trifluoromethyl group resist standard environmental degradation, posing a "forever chemical" risk. High-temperature professional incineration (>1100°C) is required to break these bonds safely[5].

    Emergency Response Protocol

    • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this will accelerate the absorption of the lipophilic compound. Seek immediate medical attention.

    • Powder Spill: Do not dry sweep. Cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust. Carefully scoop the pads into a hazardous waste bag using non-sparking tools.

    References

    • Personal Protective Equipment - OSHA . Source: osha.gov. 4

    • 3-(2-Bromophenoxy)pyridazine | 40580-53-8 | Benchchem . Source: benchchem.com. 3

    • 5. Toxicity (Organo-fluorine chemistry) . Source: thieme-connect.de.2

    • Occupational Safety and Industrial Containment Protocol: N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide . Source: eastfine.net. 5

    • Guidelines for Chemical Laboratory Safety in Academic Institutions . Source: acs.org. 1

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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